(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
Beschreibung
Eigenschaften
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOWYYRLFDMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649254 | |
| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187970-01-0 | |
| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this guide leverages advanced computational modeling to predict key parameters such as solubility, lipophilicity, pKa, and other druglikeness indicators. To establish a robust scientific context, these predicted values are critically evaluated against available experimental data for structurally analogous compounds. Furthermore, this guide details the standard experimental methodologies for determining these physicochemical properties, offering a framework for future empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's molecular characteristics.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, which is further substituted with a hydroxymethyl group. The strategic combination of these moieties—a basic pyridine ring, a hydrogen bond accepting oxadiazole, and a hydrogen bond donating and accepting methanol group—suggests a nuanced physicochemical profile that is critical for its behavior in biological and chemical systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery and for guiding its formulation and application in materials science.
The chemical structure of this compound is presented below:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
Due to the novelty of this compound, experimental data on its physicochemical properties are not available in the public domain. To bridge this gap, a suite of properties was predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery and Development |
| Molecular Formula | C₈H₇N₃O₂ | Provides the elemental composition. |
| Molecular Weight | 177.16 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| logP (octanol/water) | 0.59 | A measure of lipophilicity. A positive value indicates higher solubility in lipids than in water, affecting membrane permeability and distribution. |
| logS (ESOL) | -1.78 | Predicts aqueous solubility. A more negative value indicates lower solubility in water, which can impact formulation and bioavailability. |
| Solubility | 1.19e-02 g/L | A quantitative prediction of aqueous solubility. |
| pKa (strongest basic) | 2.15 | The pyridine nitrogen is the most basic site. This value indicates it will be protonated in highly acidic environments. |
| pKa (strongest acidic) | 13.48 | The methanol hydroxyl group is the most acidic proton. It will only be deprotonated under strongly basic conditions. |
| Topological Polar Surface Area (TPSA) | 71.05 Ų | An indicator of a molecule's polarity and hydrogen bonding capacity. TPSA is correlated with drug transport properties. |
| Number of Hydrogen Bond Acceptors | 5 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact binding affinity to a target. |
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted data, it is instructive to compare it with the known properties of structurally similar molecules. The following table presents data for two analogs: the positional isomer (3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol and the methyl-substituted analog (3-methyl-1,2,4-oxadiazol-5-yl)methanol.
Table 2: Comparison of Physicochemical Properties with Analogous Compounds
| Property | This compound (Predicted) | (3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol hydrochloride (Predicted)[1] | (3-methyl-1,2,4-oxadiazol-5-yl)methanol (Predicted)[2] |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol (free base) | 114.10 g/mol [2] |
| XlogP | 0.59 | -0.1[1] | -0.3[2] |
| Hydrogen Bond Donors | 1 | 1 | 1[2] |
| Hydrogen Bond Acceptors | 5 | Not specified | 4[2] |
| TPSA | 71.05 Ų | Not specified | 59.2 Ų[2] |
Expert Insights:
-
Lipophilicity (logP): The predicted logP of our target molecule (0.59) is higher than its 3-pyridyl isomer (-0.1) and the methyl analog (-0.3). This suggests that the 2-pyridyl substitution imparts a greater degree of lipophilicity. This can be rationalized by the potential for intramolecular hydrogen bonding between the pyridine nitrogen and the methanol hydroxyl group, which would reduce the molecule's overall polarity and interaction with water.
-
Polar Surface Area (TPSA): The TPSA of the target molecule is higher than its methyl analog, which is expected due to the additional nitrogen atom in the pyridine ring. A higher TPSA generally correlates with lower membrane permeability.
Experimental Methodologies for Physicochemical Profiling
To empirically validate the predicted properties, a series of well-established experimental protocols should be employed. The trustworthiness of any drug development program relies on robust experimental data.
Solubility Determination
Principle: The equilibrium solubility of a compound in a given solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved compound.
Step-by-Step Protocol (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Caption: Workflow for shake-flask solubility determination.
Lipophilicity (logP) Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio.
Step-by-Step Protocol (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: logP is calculated as log₁₀([concentration in octanol] / [concentration in water]).
pKa Determination
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a common and accurate method for its determination.
Step-by-Step Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Caption: Logical flow for pKa determination via titration.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on state-of-the-art computational predictions. The in silico data suggest that this compound is a relatively polar molecule with a balanced lipophilicity, which are generally favorable characteristics for a drug candidate. The presence of both hydrogen bond donors and acceptors, along with a basic pyridine nitrogen, indicates that its solubility and transport properties will be pH-dependent. The comparative analysis with structurally related compounds provides a degree of confidence in the predicted values and highlights the impact of subtle structural modifications on the overall physicochemical profile. The detailed experimental protocols included in this guide offer a clear path for the future empirical validation of these important molecular descriptors. This comprehensive analysis serves as a valuable resource for guiding the rational design and development of novel therapeutics and materials based on this promising heterocyclic scaffold.
References
-
PubChem. [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Crystallographic Analysis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
This guide provides an in-depth, technical walkthrough for the determination and analysis of the crystal structure of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol. While a public crystal structure for this specific compound is not available at the time of writing, this document serves as a comprehensive protocol and interpretive framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. The methodologies described herein are based on established, authoritative practices in the field of chemical crystallography.
Introduction: The Imperative for Structural Elucidation
The 1,2,4-oxadiazole moiety is a key pharmacophore found in a wide array of biologically active compounds, with derivatives exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, combines this versatile heterocycle with a pyridinyl group—a common feature in drug candidates—and a methanol substituent capable of forming crucial hydrogen bonds.
Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount. A crystal structure provides unambiguous proof of chemical identity and stereochemistry. Furthermore, it reveals the intricate network of intermolecular interactions that govern the solid-state properties of the material, such as solubility, stability, and crystal packing.[4] For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new chemical entities with improved therapeutic profiles.
This guide will delineate a systematic approach, from chemical synthesis and crystallization to the final stages of structure refinement and analysis, providing the necessary theoretical grounding and practical insights for a successful crystallographic investigation.
From Synthesis to Single Crystal: The Preparatory Phase
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the chemical literature. A common and effective method involves the cyclization of an O-acyl amidoxime intermediate.[2][5] For the target compound, a plausible synthetic route is outlined below. This protocol is a representative example based on standard methodologies.
Protocol 1: Synthesis of the Target Compound
-
Step 1: Formation of Picolinamide Oxime: React commercially available picolinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in an alcoholic solvent. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, picolinamide oxime, is isolated and purified.
-
Step 2: Acylation of the Amidoxime: The picolinamide oxime is then acylated. To synthesize the methanol-substituted oxadiazole, an appropriate acylating agent is needed. A common precursor would be a protected form of glycolic acid, such as methoxyacetyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated.[2]
-
Step 3: Cyclization to the 1,2,4-Oxadiazole Ring: The resulting O-acyl amidoxime intermediate is heated in a suitable solvent (e.g., toluene or xylene) to induce thermal cyclodehydration. This step forms the 1,2,4-oxadiazole ring.
-
Step 4: Deprotection/Final Modification: If a protected starting material was used (e.g., methoxyacetyl chloride), a final deprotection step (e.g., cleavage of the methyl ether) would be required to yield the target this compound.
-
Purification: The final product must be rigorously purified, typically by column chromatography followed by recrystallization, to ensure the high purity required for the growth of diffraction-quality single crystals. The identity and purity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[7] The goal is to produce a crystal that is a single, unfractured entity, typically between 30 and 300 microns in its largest dimension, and free of internal defects.[8] Several techniques can be employed, and often a screening of various solvents and methods is necessary.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly. The rate of evaporation can be controlled by adjusting the opening of the container.[7][9]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.
-
Thermal Control (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
The choice of solvent is critical. A good solvent for crystallization is one in which the compound has moderate solubility, allowing for a slow and controlled transition from the soluble to the insoluble state.
Caption: Workflow from synthesis to crystal growth.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Experimental Protocol for Data Collection
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[10] For data collection at low temperatures (commonly 100 K), the mounted crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These spots are then used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data. This usually involves rotating the crystal through a series of angles while exposing it to the X-ray beam and collecting hundreds or thousands of diffraction images.[11][12] A complete dataset ensures that all unique reflections are measured with sufficient redundancy.
-
Data Integration and Scaling: After data collection, the raw images are processed. The intensities of the individual diffraction spots are integrated, and corrections are applied for various experimental factors (e.g., background noise, Lorentz-polarization effects, and absorption). The data from all images are then scaled and merged to produce a final reflection file.[13]
Caption: The experimental workflow for SC-XRD data collection.
From Data to Structure: Solution and Refinement
The reflection file generated from data processing contains the intensities of the diffracted X-rays, but the crucial phase information is lost. The "phase problem" is solved using computational methods to generate an initial model of the crystal structure. This model is then refined to best fit the experimental data.
Structure Solution and Refinement Protocol
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. Programs like SHELXS use statistical relationships between the reflection intensities to derive initial phases and generate an initial electron density map.[14] This map often reveals the positions of the heavier atoms in the structure.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other model parameters are adjusted in an iterative process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. This is typically done using a least-squares minimization procedure in a program like SHELXL.[15][16]
-
Difference Fourier Maps: During refinement, difference Fourier maps (Fo-Fc) are calculated. These maps show regions where the observed electron density is higher or lower than that calculated from the model, helping to locate missing atoms (like hydrogens) or identify errors in the model.
-
Validation: The final refined structure is validated using a variety of metrics to ensure its quality and chemical reasonableness.
Key Crystallographic Parameters
The final output of a successful crystal structure determination is a set of crystallographic data that comprehensively describes the structure. The following table illustrates the typical parameters that would be reported for a compound like this compound.
| Parameter | Description |
| Chemical Formula | C₈H₇N₃O₂ |
| Formula Weight | 177.16 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pca2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | g/cm³ |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Temperature | K |
| Reflections Collected | Total number of measured reflections |
| Independent Reflections | Number of unique reflections |
| R_int | Internal R-value (a measure of data consistency) |
| Final R indices [I > 2σ(I)] | R₁, wR₂ (measures of agreement between model and data) |
| Goodness-of-fit (S) | Should be close to 1 for a good refinement |
Analysis of the Crystal Structure: Unveiling Intermolecular Interactions
With the refined crystal structure in hand, the focus shifts to analyzing the molecular geometry and the network of intermolecular interactions that dictate the crystal packing.[4] For this compound, several key interactions are anticipated:
-
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atoms of the pyridine and oxadiazole rings are potential acceptors. A detailed analysis would likely reveal O-H···N hydrogen bonds, which could link the molecules into chains, dimers, or more complex networks.
-
π-π Stacking: The aromatic pyridine and oxadiazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are significant in stabilizing the crystal packing.
-
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds may also be present, further contributing to the overall stability of the crystal lattice.
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[17][18][19] It maps the close contacts between molecules in the crystal, providing a detailed picture of the packing environment.
Conclusion and Data Archiving
The determination of the crystal structure of this compound, following the comprehensive methodology outlined in this guide, would provide definitive structural information crucial for its further development. Upon completion and validation, the crystallographic data should be deposited in a public repository such as the Cambridge Structural Database (CSD) to make it available to the wider scientific community.[3][20] This practice ensures the integrity and accessibility of scientific data, fostering collaboration and advancing the field of chemical science.
Caption: A summary of the complete crystallographic workflow.
References
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Sciforum. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). MDPI. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]
-
Intermolecular interactions in molecular crystals: what's in a name? (2017). Royal Society of Chemistry. [Link]
-
User guide to crystal structure refinement with SHELXL. (n.d.). ResearchGate. [Link]
-
Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals. [Link]
-
Crystal structure refinement with SHELXL. (n.d.). PubMed Central. [Link]
-
A beginner’s guide to X-ray data processing. (2021). Portland Press. [Link]
-
Advanced crystallisation methods for small organic molecules. (n.d.). University of Southampton ePrints. [Link]
-
Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic. [Link]
-
Crystallization of small molecules. (n.d.). ICIQ. [Link]
-
Data Collection Strategies. (2013). BioStruct-X. [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). SciRP.org. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. [Link]
-
Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
CCDC 2110421: Experimental Crystal Structure Determination. (n.d.). KAUST Repository. [Link]
-
Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. (n.d.). PubMed Central. [Link]
-
The SHELX package. (n.d.). MIT OpenCourseWare. [Link]
-
Getting crystals your crystallographer will treasure: a beginner’s guide. (n.d.). PubMed Central. [Link]
-
Single Crystal X-Ray Diffraction Data Collection. (2019). YouTube. [Link]
-
Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PubMed Central. [Link]
-
Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. (n.d.). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. unifr.ch [unifr.ch]
- 10. youtube.com [youtube.com]
- 11. biostruct.org [biostruct.org]
- 12. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 19. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [repository.kaust.edu.sa]
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol: A Technical Guide to its Therapeutic Potential
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the convergence of well-established pharmacophores within a single molecular entity often heralds the discovery of novel therapeutic agents with compelling biological activity. This technical guide delves into the promising, yet largely unexplored, therapeutic applications of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol. This molecule represents a fascinating amalgamation of the 1,2,4-oxadiazole ring system, a known "privileged" scaffold in drug discovery, and the ubiquitous pyridine moiety, a cornerstone of numerous approved drugs.
While direct and extensive research on this specific molecule is nascent, this guide will provide a comprehensive, in-depth analysis of its potential based on the well-documented activities of structurally analogous compounds. We will explore its synthetic feasibility, postulate its likely physicochemical properties, and, most importantly, delineate its potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically rigorous framework to guide future investigations into this promising compound.
The Architectural Blueprint: Physicochemical Properties and Synthesis
The therapeutic efficacy and druggability of a compound are intrinsically linked to its physicochemical properties. While empirical data for this compound is not yet available, we can infer its likely characteristics based on its constituent moieties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H7N3O2 | Based on chemical structure |
| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula |
| Hydrogen Bond Donors | 1 (from the methanol -OH) | Important for target binding |
| Hydrogen Bond Acceptors | 4 (3 from the oxadiazole and pyridine nitrogens, 1 from the methanol oxygen) | Contributes to solubility and target interactions |
| Predicted LogP | ~1.5 - 2.5 | A balance of hydrophilic (pyridine, methanol) and lipophilic (oxadiazole) character, suggesting reasonable aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral bioavailability. |
Synthetic Strategy: A Feasible Pathway
The synthesis of 1,2,4-oxadiazoles is a well-trodden path in organic chemistry.[1] A plausible and efficient route to this compound would likely involve the cyclization of a pyridine-derived amidoxime with an appropriate acylating agent.
Experimental Protocol: Proposed Synthesis of this compound
-
Step 1: Synthesis of Pyridine-2-carboxamidoxime.
-
To a solution of 2-cyanopyridine in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude pyridine-2-carboxamidoxime by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Step 2: Acylation and Cyclization.
-
Dissolve the pyridine-2-carboxamidoxime in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable acylating agent, such as glycolic acid, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for 12-24 hours.
-
The intermediate O-acyl amidoxime will undergo in situ thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring.
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Causality in Synthesis: The choice of a well-established synthetic route, such as the one outlined, provides a high degree of confidence in the feasibility of obtaining the target compound with good purity and yield. The use of common and readily available starting materials and reagents further enhances the practicality of this approach for laboratory-scale synthesis and future scale-up.
Potential Therapeutic Applications: A Multifaceted Profile
The true potential of this compound lies in its diverse biological activities, which can be inferred from the extensive body of research on related 1,2,4-oxadiazole derivatives.[2][3]
Anti-Infective Arena: A New Weapon Against Pathogens?
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore with broad-spectrum anti-infective properties, including antibacterial, antifungal, and antiviral activities.[1]
2.1.1. Antibacterial and Antifungal Activity
Numerous studies have demonstrated the efficacy of 1,2,4-oxadiazole derivatives against a range of bacterial and fungal pathogens.[4][5][6] The proposed mechanism often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[4]
Proposed Mechanism of Action: Inhibition of Bacterial/Fungal Enzymes
The pyridine and oxadiazole rings can engage in various non-covalent interactions (hydrogen bonding, pi-pi stacking) with the active site of a target enzyme, while the methanol group could form a critical hydrogen bond, anchoring the molecule in a favorable orientation for inhibition.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains according to CLSI guidelines.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the appropriate broth medium.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
In a 96-well microtiter plate, add the diluted compound to the wells containing the microbial inoculum.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.
-
Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Oncology: A Potential Role in Cancer Therapy
The 1,2,4-oxadiazole moiety is present in several compounds with demonstrated anticancer activity.[7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the disruption of microtubule dynamics.
Proposed Mechanism of Action: Kinase Inhibition
Many pyridine-containing compounds are known to be potent kinase inhibitors. The pyridine nitrogen of this compound could act as a hinge-binding motif, a common feature of kinase inhibitors that interact with the ATP-binding pocket of kinases crucial for cancer cell signaling.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Line Maintenance: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualization of Proposed Kinase Inhibition
Caption: Proposed mechanism of kinase inhibition.
Anti-Inflammatory Potential
Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects, comparable to standard drugs like Indomethacin in animal models.[8] This suggests that the 1,2,4-oxadiazole isomer may also possess anti-inflammatory properties.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects could be mediated by the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Seed the cells in 24-well plates. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable product of NO, using the Griess reagent.
-
A reduction in nitrite levels indicates an anti-inflammatory effect.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.
-
Visualization of Proposed Anti-Inflammatory Pathway
Caption: Proposed anti-inflammatory mechanism.
Future Directions and Drug Development Considerations
The therapeutic potential of this compound, as outlined in this guide, provides a strong rationale for its further investigation. The next logical steps in its development would involve:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. For example, the methanol group could be further derivatized to explore structure-activity relationships.
-
In-depth Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Preclinical Development: Comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety in relevant animal models.
Conclusion: A Call to Investigation
This compound stands as a compelling candidate for further drug discovery and development efforts. Its straightforward synthesis and the well-documented therapeutic potential of its constituent pharmacophores provide a solid foundation for its exploration as a novel anti-infective, anticancer, or anti-inflammatory agent. This technical guide has laid out a roadmap for these investigations, from fundamental in vitro characterization to more complex mechanistic studies. It is our hope that this document will catalyze further research into this promising molecule and its potential to address unmet medical needs.
References
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. (2022-01-05). Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Available at: [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020-05-08). Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016-05-26). Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed. (2020-05-29). Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. (n.d.). Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Available at: [Link]
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023-12-12). Available at: [Link]
-
[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride - PubChem. (n.d.). Available at: [Link]
-
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - Semantic Scholar. (2021-12-20). Available at: [Link]
Sources
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
Preliminary Toxicity Assessment of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol: A Strategic Framework for Early-Stage Drug Development
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential antiviral, antibacterial, and anticancer properties.[1] (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol represents a novel entity within this class, and as with any new chemical entity (NCE) destined for therapeutic consideration, a thorough and early assessment of its toxicological profile is paramount. A proactive approach to safety evaluation not only fulfills regulatory prerequisites but also conserves resources by enabling early, data-driven decisions to either advance or terminate a candidate. This guide presents a comprehensive, tiered strategy for the preliminary toxicity evaluation of this compound, designed for researchers, toxicologists, and drug development professionals. We will move from foundational physicochemical characterization to a robust suite of in vitro assays before culminating in a targeted in vivo study, emphasizing the scientific rationale behind each experimental choice to ensure a self-validating and scientifically sound safety assessment.
Foundational Step: Physicochemical Characterization and Purity
Before commencing any biological evaluation, the trustworthiness of all subsequent data hinges on the unambiguous characterization of the test article. It is a non-negotiable prerequisite to establish the identity, purity, and solubility of the specific batch of this compound being studied.
-
Identity Confirmation: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry must be employed to confirm the molecular structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the compound. A purity level of >95% is generally required for non-GLP screening, with >98% preferred for formal GLP studies.
-
Solubility Determination: The compound's solubility must be determined in relevant solvents (e.g., DMSO) and aqueous media (e.g., saline, cell culture media). This is critical for preparing accurate dosing solutions and understanding potential bioavailability issues. Insoluble compounds can lead to artifactual results, particularly in in vitro assays.
A Tiered Approach to Preliminary Toxicity Profiling
A tiered, or stepwise, approach is the most logical and resource-efficient method for preclinical safety assessment.[2] This strategy uses a series of assays, starting with high-throughput in vitro models, to identify potential liabilities. Only candidates with an acceptable in vitro profile proceed to more complex and resource-intensive in vivo testing.
Tier 1: Core In Vitro Toxicity Evaluation
The initial phase of safety testing focuses on cell-based assays to identify major toxicological liabilities. These assays are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
General Cytotoxicity: Assessing Cell Viability
The first question is fundamental: at what concentration does the compound kill cells? This provides a baseline for dose selection in subsequent, more specific assays.
-
Scientific Rationale: A highly cytotoxic compound is unlikely to become a successful drug unless it is intended for oncology applications where cell killing is the therapeutic goal. The concentration at which cytotoxicity is observed (IC50) provides a therapeutic window relative to its effective concentration (EC50).
-
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Experimental Design: A panel of cell lines should be used, including a standard line like HEK293 (human embryonic kidney) and a relevant human liver cell line (e.g., HepG2), given the liver's central role in drug metabolism. The compound should be tested across a wide concentration range (e.g., 0.1 µM to 100 µM) in a 96-well plate format.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Interpretation |
|---|---|---|---|---|
| HepG2 | MTT | 48 hours | > 100 | Low cytotoxicity |
| HEK293 | MTT | 48 hours | 85 | Low cytotoxicity |
Genotoxicity: Screening for Mutagenic and Clastogenic Potential
Genotoxicity tests are designed to detect compounds that can cause genetic damage, such as gene mutations or chromosomal damage.[3] Such damage is associated with carcinogenesis and heritable defects, making this a critical safety hurdle.[3][4] Regulatory agencies mandate a standard battery of tests to assess this risk.[3]
-
Recommended Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium that are mutated to require histidine for growth.[5] It assesses the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[6][7] A positive result indicates the compound is a mutagen.[8] The assay must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[9]
-
In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[10][11] It is typically performed in mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes).[12] The formation of micronuclei, which are small nuclei containing fragments of or whole chromosomes, indicates a positive result.[10][11]
-
Cardiovascular Safety: hERG Channel Inhibition Assay
Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[13] Therefore, assessing a compound's potential to inhibit the hERG channel is a mandatory step in early preclinical safety assessment.[13][14]
-
Scientific Rationale: The hERG channel is critical for cardiac repolarization.[15] Inhibition of this channel delays repolarization, prolongs the action potential, and manifests as a lengthened QT interval on an electrocardiogram. Many non-cardiac drugs have been withdrawn from the market due to this off-target effect.
-
Recommended Assay: An automated patch-clamp assay using a cell line stably expressing the hERG channel (e.g., HEK293-hERG) is the industry standard. This provides a direct measure of channel inhibition and allows for the determination of an IC50 value.
-
Interpretation: While any inhibition is noted, an IC50 value greater than 30 µM is often considered low risk, especially if the therapeutic plasma concentration is significantly lower. The risk is contextual and depends on the therapeutic index (hERG IC50 / Therapeutic Cmax).
Tier 2: In Vivo Acute Systemic Toxicity
If the compound demonstrates an acceptable profile in Tier 1 assays (e.g., low cytotoxicity, negative in genotoxicity assays, and a high hERG IC50), a limited in vivo study is warranted. This provides crucial information on the compound's effects in a whole biological system.
-
Scientific Rationale: In vivo studies integrate the complexities of absorption, distribution, metabolism, and excretion (ADME), which cannot be fully modeled in vitro. An acute toxicity study helps identify the maximum tolerated dose (MTD), informs on potential target organs of toxicity, and provides data for dose selection in subsequent, longer-term studies.[16]
-
Recommended Study Design: An acute oral toxicity study following the OECD 423 (Acute Toxic Class Method) or OECD 425 (Up-and-Down Procedure) guidelines is recommended.[17][18] These methods use a stepwise procedure to minimize the number of animals required while still allowing for hazard classification.[18]
-
Methodology Outline:
-
Species Selection: Wistar or Sprague-Dawley rats are typically used. Testing is often conducted in a single sex (usually females) as they are often slightly more sensitive.[18][19]
-
Dosing: The compound is administered via oral gavage at one of the fixed starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).
-
Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[18] Observations include changes in skin, fur, eyes, respiratory patterns, and behavior. Body weight is recorded periodically.
-
Endpoint: The study allows for the estimation of the LD50 and classification of the substance according to the Globally Harmonized System (GHS). A limit test at 2000 mg/kg can be used if the substance is expected to have low toxicity.[18]
-
Table 2: Key Parameters for OECD 423 Acute Oral Toxicity Study
| Parameter | Specification | Rationale |
|---|---|---|
| Species | Rat (e.g., Wistar), female | Standard rodent model; females often more sensitive. |
| Group Size | 3 animals per step | Minimizes animal use per OECD guideline.[18] |
| Route | Oral (gavage) | Common intended route for many small molecules. |
| Dose Levels | Stepwise procedure (e.g., starting at 300 mg/kg) | Allows for classification with minimal animal use. |
| Observation | 14 days | Captures delayed toxicity effects. |
| Endpoints | Clinical signs, body weight changes, mortality/morbidity | Provides a comprehensive view of acute toxicity. |
Detailed Experimental Protocols
Protocol 1: Ames Test (OECD 471)
-
Strain Preparation: Inoculate fresh cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and incubate for 10-12 hours to reach approximately 1 x 10⁹ cells/mL.[9]
-
Test Mixture Preparation: For each strain, in separate tubes, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of sodium phosphate buffer (for tests without metabolic activation) or 0.5 mL of S9 mix (for tests with metabolic activation).[9]
-
Controls: Prepare a negative (vehicle) control and a positive control (a known mutagen specific to the strain).
-
Plating: Add 2 mL of top agar (containing a trace amount of histidine) to each tube, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.
Protocol 2: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Culture appropriate mammalian cells (e.g., CHO, TK6, or human lymphocytes) to a suitable density.
-
Exposure: Treat the cells with at least three concentrations of the test compound, alongside negative and positive controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.[12]
-
Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis, allowing cells that have completed nuclear division to be identified as binucleated. This ensures that only cells that have divided once are scored.[10][11]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or acridine orange.[12]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Path Forward
The preliminary toxicity assessment is a critical inflection point in the life of a new chemical entity. The framework outlined in this guide provides a scientifically robust and resource-conscious pathway for evaluating the safety of this compound. A negative finding in the genotoxicity battery, coupled with a low cytotoxicity profile and a high hERG IC50, would provide strong justification to proceed to acute in vivo testing. The results from this integrated assessment will enable a confident, evidence-based decision on whether to commit the substantial resources required for further, more extensive preclinical development.
References
-
Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl) - OSTI.gov. Available at: [Link].
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link].
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. Available at: [Link].
-
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol - PubChem. Available at: [Link].
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link].
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC. Available at: [Link].
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - ScienceDirect. Available at: [Link].
-
OECD Test Guideline 425 - National Toxicology Program. Available at: [Link].
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. Available at: [Link].
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - ACS Omega. Available at: [Link].
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link].
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link].
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. Available at: [Link].
-
The in vitro micronucleus technique - ScienceDirect. Available at: [Link].
-
Microbial Mutagenicity Assay: Ames Test - PMC - NIH. Available at: [Link].
-
Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. Available at: [Link].
-
[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride - PubChem. Available at: [Link].
-
Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2023 - methanol poisoning. Available at: [Link].
-
Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals - FDA. Available at: [Link].
-
What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available at: [Link].
-
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Available at: [Link].
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link].
-
(PDF) Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - ResearchGate. Available at: [Link].
-
CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. Available at: [Link].
-
SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available at: [Link].
-
Methanol Toxicity - StatPearls - NCBI Bookshelf. Available at: [Link].
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - STAR Protocols. Available at: [Link].
-
The Ames Test. Available at: [Link].
-
Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - NIH. Available at: [Link].
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. Available at: [Link].
-
Acute Toxicity - The Joint Research Centre - European Union. Available at: [Link].
-
Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques - Frontiers. Available at: [Link].
-
The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management - MDPI. Available at: [Link].
-
Preclinical Toxicology Considerations for a Successful IND Application. Available at: [Link].
-
The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. Available at: [Link].
-
Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. Available at: [Link].
-
Protocol IncuCyte® Cytotoxicity Assay - Sartorius. Available at: [Link].
-
METHANOL (PIM 335) - INCHEM. Available at: [Link].
-
SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE - Semantic Scholar. Available at: [Link].
-
OECD Test Guideline 423 - National Toxicology Program. Available at: [Link].
-
Ames Mutagenicity Test | Nelson Labs. Available at: [Link].
-
High-throughput approaches for genotoxicity testing in drug development: recent advances. Available at: [Link].
-
Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. Available at: [Link].
-
OECD Guidelines for the Testing of Chemicals - ResearchGate. Available at: [Link].
-
In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. Available at: [Link].
-
Other Genetic Toxicology Assays - Inotiv. Available at: [Link].
-
OECD Toxicity Guidelines Overview | PDF | Toxicity | Dose (Biochemistry) - Scribd. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. fda.gov [fda.gov]
- 4. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. dovepress.com [dovepress.com]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Frontiers | Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques [frontiersin.org]
- 14. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
Abstract
This document provides a comprehensive guide for the synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, underpinned by established chemical principles. The synthesis is approached in a two-stage process: the formation of the core 1,2,4-oxadiazole ring system, followed by the functionalization of the C5 position to yield the target primary alcohol. Each step is accompanied by explanations of the underlying reaction mechanisms and experimental considerations to ensure reproducibility and safety.
Introduction and Strategic Overview
The 1,2,4-oxadiazole moiety is a prominent scaffold in contemporary medicinal chemistry, often employed as a bioisostere for amide and ester functionalities. Its incorporation into molecular frameworks can enhance metabolic stability and improve pharmacokinetic profiles. The target molecule, this compound, combines this privileged heterocycle with a pyridine ring, a common feature in many biologically active compounds, and a hydroxymethyl group that can serve as a handle for further derivatization or as a key pharmacophoric element.
The synthetic strategy detailed below is a convergent approach, beginning with the preparation of a key intermediate, N'-hydroxy-pyridine-2-carboximidamide. This is followed by the construction of the 1,2,4-oxadiazole ring through cyclocondensation with an appropriate C2 synthon, which installs a precursor to the desired hydroxymethyl group. The final step involves the reduction of this precursor to the target alcohol.
Reaction Schematics and Mechanistic Considerations
The overall synthetic pathway can be visualized as a three-step process starting from commercially available 2-cyanopyridine.
Step 1: Synthesis of N'-Hydroxy-pyridine-2-carboximidamide
The initial step involves the nucleophilic addition of hydroxylamine to the nitrile group of 2-cyanopyridine to form the corresponding amidoxime. This reaction is typically base-mediated to generate the free hydroxylamine from its hydrochloride salt.
DOT Diagram: Synthesis of N'-Hydroxy-pyridine-2-carboximidamide
Caption: Formation of the amidoxime intermediate.
Step 2: Synthesis of Ethyl 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
The prepared amidoxime undergoes acylation with an appropriate electrophile, in this case, ethyl chlorooxoacetate, followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring. The reaction proceeds via an O-acylated intermediate which then cyclizes with the elimination of water.
DOT Diagram: 1,2,4-Oxadiazole Ring Formation
Caption: Cyclocondensation to form the oxadiazole ester.
Step 3: Reduction to this compound
The final step is the reduction of the ester functionality at the C5 position of the oxadiazole ring to a primary alcohol. This is a standard transformation readily achieved with common reducing agents such as lithium aluminum hydride (LiAlH₄).
DOT Diagram: Ester Reduction to Primary Alcohol
Caption: Final reduction to the target alcohol.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 2-Cyanopyridine | ≥98% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | ≥99% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Ethanol | Anhydrous | Sigma-Aldrich |
| Ethyl Chlorooxoacetate | ≥97% | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Lithium Aluminum Hydride | 1.0 M in THF | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Sodium Sulfate | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Fisher Scientific |
Step-by-Step Synthesis Protocol
Part A: Synthesis of N'-Hydroxy-pyridine-2-carboximidamide [1]
-
To a solution of 2-cyanopyridine (1.0 mmol, 104.1 mg) in ethanol (10 mL) in a 50 mL round-bottom flask, add triethylamine (2.5 mmol, 0.35 mL).
-
To this mixture, add hydroxylamine hydrochloride (3.5 mmol, 243.2 mg).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield N'-hydroxy-pyridine-2-carboximidamide as a solid.
Part B: Synthesis of Ethyl 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
-
Dissolve N'-hydroxy-pyridine-2-carboximidamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 mmol, 0.1 mL).
-
Slowly add ethyl chlorooxoacetate (1.1 mmol, 0.12 mL) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the formation of the cyclized product by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part C: Synthesis of this compound
-
Dissolve ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate (1.0 mmol) in anhydrous THF (15 mL) in a flame-dried 50 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and slowly add a solution of lithium aluminum hydride (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. Caution: LiAlH₄ reacts violently with water.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction by the sequential and careful dropwise addition of water (0.05 mL), 15% aqueous NaOH (0.05 mL), and then water (0.15 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to afford this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Discussion and Field-Proven Insights
-
Amidoxime Synthesis: The formation of the amidoxime is a critical step. The use of a base like triethylamine is essential to liberate the free hydroxylamine from its hydrochloride salt. The reaction is typically clean, but purification by column chromatography is recommended to remove any unreacted starting materials and byproducts.[1]
-
Oxadiazole Formation: The cyclocondensation reaction to form the 1,2,4-oxadiazole ring is robust. The choice of the acylating agent is key to introducing the desired functionality at the C5 position. Using an acyl chloride like ethyl chlorooxoacetate provides a reactive electrophile for the initial acylation of the amidoxime. The subsequent thermal cyclization is a common and effective method for forming the oxadiazole ring.
-
Ester Reduction: The reduction of the ester to the primary alcohol is a high-yielding transformation. Lithium aluminum hydride is a powerful reducing agent suitable for this purpose. It is crucial to perform this reaction under anhydrous conditions and at low temperatures to control its reactivity. The Fieser workup (sequential addition of water, NaOH solution, and water) is a reliable method for quenching the reaction and facilitating the removal of aluminum salts. For substrates sensitive to LiAlH₄, alternative reducing agents such as diisobutylaluminium hydride (DIBAL-H) could be considered.
References
-
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
-
Sreenivasa, S., et al. (2013). N′-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1180. [Link]
- Cai, T. B., et al. (2010). Synthesis of 3-Aryl-5-aryl-1,2,4-oxadiazoles via the reaction of substituted-N-hydroxybenzamidine or N-hydroxypyridinecarboxamidine with substituted arylcarbonyl chloride. Synthetic Communications, 40(14), 2125-2131. [This is a representative citation for this type of reaction, a direct URL is not available from the search results but the methodology is standard].
Sources
Application Notes & Protocols: (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol as a Chemical Probe for Target Identification
Senior Application Scientist Note: This document provides a comprehensive guide for the utilization of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol as a novel chemical probe for the discovery and validation of protein targets. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in chemical biology and proteomics. The narrative emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes. While this specific molecule is presented as a novel tool, the methodologies are grounded in established principles of chemical proteomics. The 1,3,4-oxadiazole core, in particular, is a well-recognized scaffold in compounds with diverse biological activities, making its derivatives promising tools for exploring cellular pathways.[1][2]
Introduction: The Role of Chemical Probes in Target Deconvolution
Chemical probes are potent, selective small molecules that enable the interrogation of protein function in native biological systems.[3] They are indispensable tools in modern drug discovery, bridging the gap between phenotypic screening and mechanistic understanding by identifying the specific protein targets responsible for a compound's therapeutic or toxic effects.[4][5] A high-quality chemical probe, when paired with a structurally similar but biologically inactive negative control, allows for the confident attribution of a cellular phenotype to the modulation of a specific target.[3]
This guide focuses on this compound, a heterocyclic compound featuring a pyridinyl group linked to a 1,2,4-oxadiazole ring. This structural motif is of interest due to the prevalence of pyridine and oxadiazole rings in a wide range of pharmacologically active agents, including anticancer and anti-inflammatory compounds.[6][7] The methanol group serves as a critical, chemically tractable handle for the synthesis of derivatives required for various target identification strategies.
We will detail two primary, orthogonal approaches for target identification using this probe:
-
Affinity-Based Protein Profiling (AfBPP): A "fishing" expedition to capture and identify binding partners from a complex proteome.[8][9]
-
Cellular Thermal Shift Assay (CETSA): A label-free method to confirm direct target engagement in intact cells and tissues.[10][11]
Probe Synthesis and Required Derivatives
The successful application of this compound for target identification necessitates the synthesis of the parent compound and two critical derivatives: an affinity probe and a negative control. The proposed synthesis is based on established methods for 1,2,4-oxadiazole formation, such as the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.[12]
A. Synthesis of the Parent Probe (1), Affinity Probe (2), and Negative Control (3)
The synthetic scheme below outlines a plausible route to the required compounds. The key starting material is pyridine-2-carboxamidoxime, which can be prepared from pyridine-2-carbonitrile.
Figure 1: Proposed synthesis of the parent probe and its derivatives.
-
Parent Probe (1): this compound. This is the primary bioactive compound used for cellular assays and CETSA.
-
Affinity Probe (2): 5-((Prop-2-yn-1-ylamino)methyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole. The methanol group is converted to a propargylamine. The terminal alkyne is a bio-orthogonal handle for "clicking" onto azide-functionalized beads for AfBPP. This modification is designed to be minimally perturbing while allowing for covalent attachment.
-
Negative Control (3): (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol. A close structural isomer where the pyridine nitrogen is moved from the 2- to the 4-position. This subtle change is often sufficient to disrupt the specific protein-ligand interactions responsible for biological activity while maintaining similar physicochemical properties (e.g., size, polarity, pKa), making it an ideal control for distinguishing specific binders from non-specific background proteins.[3]
Application Protocol 1: Target Identification by Affinity-Based Protein Profiling (AfBPP)
Principle: AfBPP identifies the cellular binding partners of a small molecule by using an immobilized version of the probe to selectively enrich for target proteins from a cell lysate.[8] Proteins that bind specifically to the active affinity probe, but not to a control resin, are identified by quantitative mass spectrometry.[13]
Figure 2: Workflow for Affinity-Based Protein Profiling (AfBPP).
Detailed Step-by-Step Protocol:
A. Preparation of Affinity and Control Resins
-
Resin Preparation: Swell 100 µL of Azide-functionalized Agarose beads in PBS.
-
Click Reaction: To the beads, add Affinity Probe (2) (100 µM final concentration), copper(II) sulfate (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (5 mM).
-
Incubation: Incubate at room temperature for 4 hours with gentle rotation.
-
Washing: Wash the beads extensively with PBS, 1 M NaCl, and finally with lysis buffer to remove unreacted probe and catalyst.
-
Control Resin: In parallel, prepare a control resin by performing the same click reaction protocol but omitting the Affinity Probe (2) ("Beads-only" control). This is crucial for identifying proteins that bind non-specifically to the resin itself.
B. Cell Lysis and Lysate Preparation
-
Cell Culture: Grow cells of interest (e.g., HeLa, HEK293T) to ~80-90% confluency.
-
Harvesting: Harvest cells by scraping into ice-cold PBS. Pellet by centrifugation (300 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold native lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation (16,000 x g, 20 min, 4°C).
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to a concentration of 2-5 mg/mL.
C. Affinity Pulldown
-
Incubation: To 1 mg of clarified cell lysate, add 50 µL of the prepared Affinity Resin or Control Resin.
-
Competition Control (Optional but Recommended): Set up a third condition where the lysate is pre-incubated with a 100-fold excess of the free Parent Probe (1) for 1 hour before adding the Affinity Resin. This will demonstrate that binding to the resin is specific and can be competed away.
-
Binding: Incubate all samples for 2-4 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the beads (500 x g, 1 min, 4°C) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
D. Elution and Sample Preparation for Mass Spectrometry
-
Elution: Elute bound proteins by adding 50 µL of 2x SDS-PAGE loading buffer and boiling at 95°C for 10 minutes.
-
In-gel or In-solution Digestion:
-
Separate the eluate on an SDS-PAGE gel. Excise the entire lane, cut into small pieces, and perform in-gel tryptic digestion.
-
Alternatively, perform an in-solution digest using a filter-aided sample preparation (FASP) protocol. This involves reduction (DTT), alkylation (iodoacetamide), and digestion with trypsin.[14]
-
E. LC-MS/MS Analysis and Data Interpretation
-
Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap).[14]
-
Data Processing: Process the raw data using a software suite like MaxQuant or Proteome Discoverer. Search against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.
-
Hit Identification: Use Label-Free Quantification (LFQ) intensities to identify proteins that are significantly enriched in the Affinity Probe sample compared to the Control Resin and the competition control. True hits should show high enrichment and this enrichment should be significantly reduced in the competition sample.
Table 1: Example AfBPP Quantitative Proteomics Data
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Fold Reduction (Competition) | Annotation |
| P0A799 | deoC | 52.4 | 1.2e-6 | 48.1 | High-Confidence Hit |
| P62258 | ACTG1 | 1.8 | 0.45 | 1.1 | Non-specific binder |
| P04049 | KRT1 | 3.5 | 0.21 | 1.3 | Non-specific binder |
| Q13148 | TNRK | 45.8 | 3.5e-6 | 42.5 | High-Confidence Hit |
Application Protocol 2: Target Engagement Validation by CETSA
Principle: CETSA validates direct ligand-protein interaction in a cellular context. The binding of a ligand, such as our Parent Probe (1) , generally increases the thermal stability of its target protein.[11] This stabilization is detected by heating intact cells treated with the probe to various temperatures and then quantifying the amount of the target protein that remains soluble.[10]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Step-by-Step Protocol:
A. Cell Treatment
-
Cell Culture: Culture cells as described for AfBPP.
-
Harvesting: Harvest cells and resuspend in a suitable buffer (e.g., PBS supplemented with 0.5 mM MgCl2) at a density of 10-20 million cells/mL.
-
Treatment: Divide the cell suspension into two tubes. Treat one with Parent Probe (1) (e.g., at 10 µM final concentration) and the other with an equivalent volume of vehicle (e.g., DMSO). Incubate at 37°C for 1 hour.
B. Thermal Challenge
-
Aliquoting: Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point to be tested (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). Include a 37°C control.
-
Heating: Place the PCR tubes in a thermal cycler and heat each tube to its designated temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.[15]
C. Lysis and Separation of Soluble Fraction
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.
D. Protein Quantification and Analysis
-
Method: The abundance of a specific target protein (e.g., a hit from the AfBPP screen) in the soluble fraction is typically measured by Western Blot.
-
Western Blot:
-
Normalize all samples for total protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific to the putative target protein.
-
Use a loading control (e.g., GAPDH, Tubulin) to ensure equal loading.
-
Detect with a secondary antibody and quantify band intensities using densitometry.
-
-
Data Analysis:
-
For each treatment condition (Vehicle vs. Probe), calculate the percentage of soluble protein at each temperature relative to the 37°C sample.
-
Plot the percentage of soluble protein against temperature to generate a "melt curve".
-
The temperature at which 50% of the protein has aggregated is the Tagg. A positive result is a rightward shift in the curve for the probe-treated sample, indicating stabilization (ΔTagg > 0).
-
Table 2: Example CETSA Data for Target Protein "TNRK"
| Temperature (°C) | % Soluble TNRK (Vehicle) | % Soluble TNRK (Probe 1) |
| 37 | 100 | 100 |
| 48 | 95 | 100 |
| 52 | 81 | 98 |
| 56 | 52 | 91 |
| 60 | 21 | 75 |
| 64 | 5 | 48 |
| 68 | 2 | 15 |
From this data, a melt curve can be plotted, showing a clear thermal stabilization of TNRK upon treatment with Probe 1.
Final Target Validation and Downstream Studies
Identifying a protein via AfBPP and confirming its engagement via CETSA provides strong evidence that it is a direct target of the probe.[16] However, final validation requires linking this molecular interaction to the probe's cellular phenotype.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 6. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]
- 10. news-medical.net [news-medical.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drughunter.com [drughunter.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Target engagement | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol Synthesis
Welcome to the dedicated technical support guide for the synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. The 1,2,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. We will delve into the causality behind procedural choices, providing not just the "how" but the critical "why" to empower you to make informed decisions in the laboratory.
I. General Synthetic Strategy Overview
The synthesis of this compound can be approached via two primary routes, both commencing from a common intermediate, picolinamide oxime.
Route A: Protected Hydroxymethyl Synthon Approach
This route involves the use of a protected C2 synthon, such as an acetoxyacetyl derivative, to introduce the hydroxymethyl group.
Route B: Ester Reduction Approach
This strategy involves the formation of a 5-alkoxycarbonyl-1,2,4-oxadiazole intermediate, which is subsequently reduced to the target alcohol.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter at each stage of the synthesis.
Stage 1: Synthesis of Picolinamide Oxime
Q1: My yield of picolinamide oxime from 2-cyanopyridine is low. What are the critical parameters to control?
A1: The conversion of a nitrile to an amidoxime is a foundational step. Low yields often stem from incomplete reaction or side product formation. Here are the key factors to consider:
-
Reaction Stoichiometry and Base Selection: Ensure at least a slight excess of hydroxylamine hydrochloride is used. The choice of base is critical. A non-nucleophilic base like triethylamine or sodium carbonate is often preferred to simply neutralize the HCl salt of hydroxylamine. Stronger bases like sodium hydroxide can lead to hydrolysis of the nitrile or the product amidoxime if not carefully controlled.
-
Solvent and Temperature: Ethanol or a mixture of ethanol and water is a common solvent system. The reaction is typically performed at reflux. Ensure the reaction goes to completion by monitoring via TLC or LC-MS. Insufficient heating can lead to incomplete conversion.
-
Work-up Procedure: Picolinamide oxime is a polar compound. During aqueous work-up, ensure the pH is adjusted to near neutral (pH 7-8) before extraction to maximize the recovery of the free base form in the organic layer (e.g., ethyl acetate). Salting out the aqueous layer with NaCl can also improve extraction efficiency.
| Parameter | Recommendation | Rationale |
| Hydroxylamine | 1.1 - 1.5 equivalents | Drives the reaction to completion. |
| Base | Triethylamine, Na2CO3 | Neutralizes HCl without promoting significant hydrolysis. |
| Temperature | Reflux in Ethanol | Provides sufficient energy for the addition of hydroxylamine to the nitrile. |
| Work-up pH | 7-8 | Ensures the amidoxime is in its neutral, more organic-soluble form for extraction. |
Q2: I am observing significant amounts of picolinamide as a byproduct. How can I avoid this?
A2: The formation of picolinamide indicates hydrolysis of either the starting 2-cyanopyridine or the picolinamide oxime product. This is often exacerbated by harsh basic conditions or prolonged reaction times in aqueous media. Consider using anhydrous ethanol as the solvent and a weaker base like sodium bicarbonate. If aqueous conditions are necessary, minimize the reaction time after the starting material has been consumed.
Stage 2: Acylation and Cyclization (Route A & B)
Q3: The acylation of my picolinamide oxime is inefficient, and I see a lot of unreacted starting material.
A3: Inefficient acylation of the amidoxime is a common hurdle. The nucleophilicity of the amidoxime oxygen is moderate, and the use of a suitable acylating agent and reaction conditions is key.
-
For Route A (Acetoxyacetyl chloride): Acid chlorides are highly reactive. Ensure your reaction is performed under anhydrous conditions, as any moisture will rapidly hydrolyze the acetoxyacetyl chloride. The reaction is typically run at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as DCM or THF. If you are preparing the acid chloride from acetoxyacetic acid and oxalyl chloride, ensure all oxalyl chloride and HCl are removed in vacuo before adding it to the amidoxime solution.
-
For Route B (Ethyl Chlorooxalate): Similar to other acid chlorides, anhydrous conditions and a base are necessary. Pyridine is a common choice as it acts as both a base and a catalyst.
Q4: My O-acyl amidoxime intermediate does not cyclize to the 1,2,4-oxadiazole, or the yield is very low.
A4: The cyclodehydration of the O-acyl amidoxime is often the most challenging step in 1,2,4-oxadiazole synthesis. Inadequate conditions can lead to the accumulation of the intermediate or its hydrolysis.
-
Thermal Cyclization: This is the most traditional method. It often requires high temperatures (100-180 °C) and a high-boiling point solvent like toluene, xylene, or DMF. The reaction progress should be monitored carefully, as prolonged heating can lead to decomposition.
-
Base-Mediated Cyclization: For substrates that are sensitive to high temperatures, base-mediated cyclization at room temperature can be effective. A strong, non-nucleophilic base is preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a well-established system. Superbase systems like NaOH or KOH in DMSO have also been shown to promote cyclization efficiently at ambient temperatures.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization step, often reducing reaction times from hours to minutes and improving yields. This is a highly recommended optimization strategy.
Troubleshooting Low Cyclization Yield:
| Symptom | Probable Cause | Recommended Solution |
| O-acyl amidoxime persists | Insufficiently forcing cyclization conditions. | Increase temperature, switch to a higher boiling point solvent (e.g., xylene), or try a stronger base system (e.g., TBAF/THF or NaOH/DMSO). Consider microwave irradiation. |
| Starting amidoxime reappears | Hydrolysis of the O-acyl intermediate. | Ensure strictly anhydrous conditions, especially for base-mediated cyclizations. Minimize reaction time. |
| Complex mixture of byproducts | Thermal decomposition. | Lower the reaction temperature and extend the reaction time, or switch to a base-mediated or microwave-assisted protocol. |
Stage 3: Final Transformations (Deprotection or Reduction)
Q5: I am having trouble with the deprotection of the acetyl group in (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl acetate (Route A).
A5: Acetyl groups are typically robust, but their removal can be achieved under standard hydrolytic conditions.
-
Basic Hydrolysis: Treatment with a base such as potassium carbonate or lithium hydroxide in a mixture of methanol and water is generally effective. This method is mild and should not affect the oxadiazole or pyridine rings.
-
Acidic Hydrolysis: While also effective, using strong acids like HCl in an alcohol/water mixture can lead to protonation of the pyridine ring, which may affect solubility and work-up.[1] Basic hydrolysis is generally the preferred method for this substrate.
Q6: The reduction of my ester intermediate (Route B) with LiAlH4 is giving a complex mixture of products and a low yield of the desired alcohol.
A6: Lithium aluminum hydride (LiAlH4) is a very powerful and non-selective reducing agent. While it will readily reduce the ester, it can potentially react with other functional groups if not used correctly.
-
Reaction Conditions: The reduction must be carried out under strictly anhydrous conditions in an aprotic solvent like THF or diethyl ether, typically at 0 °C to room temperature. The 1,2,4-oxadiazole ring is generally stable to LiAlH4, but side reactions can occur.
-
Stoichiometry: Use a controlled amount of LiAlH4 (typically 1.5-2.0 equivalents). A large excess can lead to over-reduction or side reactions.
-
Quenching Procedure: The work-up is critical. A Fieser work-up (sequential, careful addition of water, then 15% aqueous NaOH, then more water) is highly recommended to produce a granular precipitate of aluminum salts that is easily filtered, leading to a cleaner product and higher isolated yield. Improper quenching can result in a gelatinous aluminum hydroxide precipitate that traps the product.
-
Alternative Reducing Agents: While NaBH4 is generally not strong enough to reduce esters, its reactivity can be enhanced with additives. However, for this transformation, LiAlH4 remains the most reliable choice. DIBAL-H is typically used for the partial reduction of esters to aldehydes and is not suitable for obtaining the alcohol in high yield.[2]
| Parameter | Recommendation | Rationale |
| Reducing Agent | LiAlH4 | Sufficiently reactive to reduce the ester; the oxadiazole ring is generally stable. |
| Solvent | Anhydrous THF or Et2O | Aprotic and compatible with LiAlH4. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Work-up | Fieser work-up | Ensures efficient removal of aluminum salts and improves product isolation. |
III. Experimental Protocols
Protocol 1: Synthesis of Picolinamide Oxime
-
To a solution of 2-cyanopyridine (1.0 eq) in ethanol (5 mL per 1 g of nitrile), add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.3 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford picolinamide oxime, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of (3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanol via Route B
-
Oxadiazole Formation: To a solution of picolinamide oxime (1.0 eq) in dry pyridine (5 mL per 1 g of oxime) at 0 °C, add ethyl chlorooxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 110 °C and stir for 4-6 hours until TLC analysis indicates the formation of the oxadiazole.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate, which can be purified by column chromatography.
-
Reduction: To a suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C, add a solution of the ester (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and carefully quench using the Fieser work-up procedure: sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water (where X is the mass of LiAlH4 in grams).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2007. [Link]
-
Ahsan, M. J., et al. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Letters in Drug Design & Discovery, 2013, 11, 413-419. [Link]
-
Bockleheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 1954, 76(5), 1286–1291. [Link]
-
Yadav, G. D., et al. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 2015, 5(11), 8123-8126. [Link]
-
Zard, S. Z., et al. Photochemical cyclization of O-acetyl oximes to phenanthridines and isoquinolines. Tetrahedron Letters, 1986, 27(28), 3205-3208. [Link]
-
Kumar, A., et al. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Trade Science Inc., 2017. [Link]
-
Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 1947, 69(5), 1197–1199. [Link]
-
Reagents - DIBAL. Master Organic Chemistry. [Link]
-
Saeed, A., et al. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 2009, 31(3), 473-478. [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]
Sources
Improving the solubility of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol for biological assays
Subject: Technical Support Guide: Strategies for Improving the Aqueous Solubility of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol for Biological Assays
Welcome to our technical support center. As researchers and drug development professionals, we understand that managing the solubility of novel chemical entities is a critical, and often challenging, step in generating reliable biological data. This guide provides a comprehensive, step-by-step approach to systematically address and improve the solubility of the compound this compound, a heterocyclic molecule with potential biological activity. Our goal is to empower you with the foundational knowledge and practical protocols to move your research forward.
Section 1: Understanding the Challenge - A Physicochemical Profile
Before attempting to solubilize a compound, it is essential to understand its inherent physicochemical properties. These characteristics dictate its behavior in aqueous media and provide crucial clues for selecting an appropriate solubilization strategy. For this compound, we have compiled a profile based on its structural motifs and data from closely related analogs.
The structure contains a weakly basic pyridine ring, a polar but poorly soluble 1,2,4-oxadiazole core, and a methanol group capable of hydrogen bonding. The presence of aromatic rings can contribute to a stable crystal lattice structure, which requires significant energy to break during dissolution, often leading to poor aqueous solubility.[1] Pyridine itself is soluble in water, but when incorporated into larger, more complex molecules, its contribution to overall solubility can be diminished.[2]
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Structure | C₈H₇N₃O₂ | - |
| Molecular Weight | ~177.16 g/mol | Low molecular weight is generally favorable, but other factors dominate. |
| Predicted cLogP | ~0.5 - 1.5 | Indicates a slight preference for a lipophilic environment, suggesting low intrinsic water solubility. |
| Predicted pKa | 2.5 - 4.0 | The pyridine nitrogen is a weak base. This is the most critical handle for pH-dependent solubilization.[3] |
| H-Bond Donors | 1 (from -OH) | Can participate in hydrogen bonding with water. |
| H-Bond Acceptors | 4 (3x N, 1x O) | Multiple sites for hydrogen bonding, which can aid solvation. |
| General Class | Heterocyclic, Aromatic | Aromatic systems often have poor aqueous solubility due to high crystal lattice energy.[1] |
Note: These values are predictions based on chemical structure and data from similar compounds and should be used as a guide for experimental design.
Section 2: Frequently Asked Questions (FAQs) - Your First Line of Troubleshooting
Q1: I diluted my 10 mM DMSO stock of this compound into my phosphate-buffered saline (PBS) at pH 7.4, and it immediately turned cloudy. What happened?
A: You have likely observed the difference between kinetic and thermodynamic solubility. Your compound is highly soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer where the compound has low intrinsic solubility, it rapidly comes out of solution. This "crashing out" is a common issue for compounds with poor aqueous solubility. The final concentration of your compound has exceeded its solubility limit in the final buffer composition.
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly dependent on the cell line being used, as some are more sensitive to DMSO than others. A widely accepted general limit is 0.5% (v/v) DMSO in the final assay medium to avoid solvent-induced artifacts or cytotoxicity. However, it is best practice to run a vehicle control with the highest concentration of DMSO you intend to use to confirm it has no effect in your specific assay system.
Q3: Can I use sonication or heat to help dissolve my compound in the final assay buffer?
A: While gentle warming or sonication can be useful for preparing a concentrated stock solution in a pure organic solvent like DMSO, it is not recommended for dissolving the compound in your final aqueous assay buffer. These methods can create a supersaturated solution that is thermodynamically unstable and may precipitate over the course of your experiment, leading to inconsistent and unreliable results. Furthermore, heat can degrade thermally sensitive compounds.
Section 3: A Systematic Guide to Solubility Enhancement
We recommend a tiered approach to solubility enhancement. Start with the simplest and most common methods (Tier 1) before moving to more complex formulation strategies (Tier 2). The goal is to find the simplest method that achieves your target concentration without interfering with the biological assay.
Caption: A decision workflow for systematically improving compound solubility.
Step 1: Baseline Solubility Assessment
Before you can improve solubility, you must first measure it.
Protocol: Kinetic Solubility Measurement by UV-Vis Spectroscopy
This protocol provides a rapid assessment of your compound's solubility limit when a DMSO stock is diluted into your assay buffer.
-
Prepare a high-concentration stock solution: Accurately weigh and dissolve this compound in 100% DMSO to a final concentration of 20 mM.
-
Create a standard curve: Serially dilute the 20 mM stock in DMSO to create standards (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
Measure absorbance: Dilute each standard 1:100 into a solvent where the compound is known to be fully soluble (e.g., 50:50 Acetonitrile:Water) and measure the absorbance at its λ-max. Plot absorbance vs. concentration to generate a linear standard curve.
-
Prepare assay plate: In a 96-well plate, add your aqueous assay buffer to each well.
-
Serial dilution: Add the 20 mM DMSO stock to the first well to achieve a 1:100 dilution (final concentration 200 µM, 1% DMSO). Perform a 2-fold serial dilution across the plate.
-
Incubate and read: Shake the plate for 2 hours at room temperature, protected from light. Then, measure the absorbance of each well at the same λ-max.
-
Analyze: The highest concentration that does not show a significant drop in calculated concentration (based on the standard curve) and shows no visible precipitation is considered the kinetic solubility limit.
Step 2: Tier 1 Solubilization Strategies
A) pH Adjustment
-
Causality: The pyridine nitrogen in your compound has a predicted pKa between 2.5 and 4.0. At a pH below its pKa, this nitrogen will become protonated, forming a positively charged pyridinium salt. This salt form is typically much more water-soluble than the neutral form. This is the most direct and often most effective strategy for basic compounds.
Protocol: Generating a pH-Solubility Profile
-
Prepare a set of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and your final assay buffer at pH 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.
-
Using the kinetic solubility protocol described above, test the solubility of your compound in each of these buffers.
-
Record the results in a table. You should observe a significant increase in solubility as the pH decreases.
| Buffer pH | Visual Observation (Precipitate?) | Kinetic Solubility (µM) |
| 3.0 | Clear | >200 |
| 4.0 | Clear | 150 |
| 5.0 | Slight Haze | 75 |
| 6.0 | Cloudy | 20 |
| 7.4 | Heavy Precipitate | <5 |
-
Trustworthiness Check: If a low pH buffer solubilizes your compound, ensure that this pH is compatible with your biological assay. Extreme pH can denature proteins or affect cell viability. If the assay allows, adjusting the final buffer pH to 5.0-6.0 may be a viable compromise.
B) Co-solvents
-
Causality: If pH adjustment is not feasible, using a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the solvent system. This makes it easier for the non-polar regions of your compound to be solvated.
Protocol: Co-solvent Screening
-
Prepare intermediate stock solutions of your compound in 100% DMSO.
-
Prepare your aqueous assay buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add the DMSO stock to each co-solvent buffer system (maintaining a final DMSO concentration below 1%) and determine the kinetic solubility as previously described.
Table of Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Conc. | Pros | Cons |
| Ethanol (EtOH) | 5-10% | Effective, volatile | Can be toxic to cells at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% | Low toxicity, effective | Can increase viscosity. |
| Propylene Glycol (PG) | 10-20% | Good safety profile | Less volatile than ethanol. |
-
Trustworthiness Check: Always run a vehicle control with the highest concentration of the co-solvent to ensure it does not affect your assay results.
Step 3: Tier 2 Advanced Strategies
If Tier 1 methods are insufficient or incompatible with your assay, more advanced formulation tools can be employed.
Caption: Mechanisms of advanced solubilizers.
A) Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic pyridine and oxadiazole rings of your compound can become encapsulated within this cavity, effectively shielding them from the aqueous environment and increasing the apparent solubility of the molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.
Protocol: Formulation with HP-β-CD
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v).
-
Add your compound (either as a dry powder or from a minimal amount of DMSO stock) to the HP-β-CD solution.
-
Vortex and/or sonicate until the compound is dissolved. This is now your concentrated stock solution.
-
This stock can then be diluted into the final assay buffer. Determine the solubility at various concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10%).
B) Surfactants
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can sequester your poorly soluble compound, increasing its concentration in the bulk aqueous phase.
Protocol: Formulation with Non-ionic Surfactants
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 or Polysorbate 80.
-
Prepare solutions of the surfactant in your assay buffer at various concentrations, ensuring they are above the CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add your compound and determine the kinetic solubility in each surfactant solution.
-
Trustworthiness Check: Surfactants can interfere with certain biological assays (e.g., by disrupting cell membranes or binding to proteins). It is critical to run vehicle controls and, if possible, confirm that the chosen surfactant does not alter the activity of a known control compound.
Section 4: Summary and Final Recommendations
Choosing the right solubilization strategy is a balance between achieving the desired concentration and maintaining the biological integrity of the assay.
| Method | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization (Salt Formation) | Often highly effective for ionizable compounds; simple. | Assay must be compatible with altered pH; may not work for non-ionizable compounds. | Initial screening of basic/acidic compounds. |
| Co-solvents | Reduce Solvent Polarity | Simple to implement; wide variety available. | Potential for solvent toxicity/artifacts in assays; may not provide a large increase. | Cell-free assays or robust cell-based assays. |
| Cyclodextrins | Encapsulation | Low toxicity; can provide a large solubility increase; suitable for in vivo use. | Can be expensive; may alter drug availability by binding competitively. | Both in vitro and in vivo studies. |
| Surfactants | Micellar Solubilization | Can achieve very high concentrations. | High potential for assay interference; can be toxic to cells. | Formulations for in vivo PK studies; use with caution in vitro. |
For This compound , we strongly recommend starting with pH adjustment . The presence of the basic pyridine nitrogen is a powerful handle that should be exploited first. If your assay is restricted to neutral pH, a combination of a low percentage of a co-solvent like PEG 400 with HP-β-CD is a robust and broadly compatible secondary strategy.
References
-
PubChem. 5-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-3-propan-2-yl-1,2,4-oxadiazole. National Center for Biotechnology Information. [Link]
-
PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. [Link]
-
Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(6), 1373. [Link]
-
ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]
-
ACS Publications. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Publications. [Link]
-
PubChemLite. [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride. PubChemLite. [Link]
-
Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15995-16017. [Link]
-
ResearchGate. (2018). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link]
-
NIH. (2021). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. National Institutes of Health. [Link]
-
PubChem. (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol. National Center for Biotechnology Information. [Link]
-
Defense Technical Information Center. (2018). Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. DTIC. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis and Biological Screening of Some Novel Oxadiazole Derivatives. [Link]
-
E-Researchco. (2020). Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. [Link]
-
PubMed. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. [Link]
-
Office of Scientific and Technical Information. (2023). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)). OSTI.GOV. [Link]
-
PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl biphenyl-4-carboxylate. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2021). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]
Sources
Refining assay conditions for (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol activity screening
Technical Support Center: (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol Activity Screening
Introduction
This technical guide serves as a dedicated support resource for researchers working with this compound and related 1,2,4-oxadiazole derivatives. The unique physicochemical properties of this heterocyclic scaffold present both opportunities for novel biological activity and specific challenges in assay development and high-throughput screening (HTS).[1][2] This document, structured in a question-and-answer format, provides troubleshooting strategies and best practices to ensure robust and reproducible data generation. Our goal is to explain the causality behind experimental choices, enabling you to refine your assay conditions for optimal performance.
Section 1: Compound Handling and Solubility
This section addresses the foundational aspects of working with the compound, as improper handling is a primary source of experimental variability.
Question: My this compound stock solution shows precipitation after freeze-thawing. What is happening and how can I prevent it?
Answer:
This is a common issue rooted in the compound's limited aqueous solubility, a frequent challenge with heterocyclic, drug-like molecules.[3]
Potential Causes:
-
Supersaturation: The compound may have initially dissolved in 100% DMSO at a high concentration but crashes out when exposed to even minor temperature fluctuations or atmospheric moisture.
-
Low Kinetic Solubility: While it may dissolve, it is not thermodynamically stable in solution and precipitates over time. Kinetic solubility is often higher than thermodynamic solubility, leading to this delayed effect.[4]
-
Freeze-Thaw Instability: The process of freezing and thawing can create localized concentration gradients, promoting nucleation and precipitation.
Solutions & Best Practices:
-
Confirm Compound Integrity: Before extensive experimentation, verify the identity and purity of your compound batch using LC/MS. In-house handling errors or vendor issues can lead to incorrect compound identity, wasting significant resources.[5]
-
Prepare Fresh Dilutions: Ideally, prepare fresh dilutions from a concentrated DMSO stock for each experiment. Avoid using working solutions that have been stored for extended periods.
-
Optimize Stock Concentration: Do not assume a standard 10 mM stock is appropriate. Determine the maximum practical solubility in 100% DMSO. If you observe particulates, your stock is too concentrated.
-
Use Co-solvents (with caution): For particularly challenging derivatives, the addition of a small percentage of a co-solvent like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) to your DMSO stock can sometimes improve stability. However, you must validate the co-solvent's compatibility with your specific assay.
-
Sonication: Briefly sonicate your stock solution vial in a water bath after thawing to help redissolve any minor precipitates before making serial dilutions.
Question: What is the best way to determine the optimal final DMSO concentration for my assay?
Answer:
The goal is to use a DMSO concentration that keeps the compound soluble without perturbing the biological system (enzyme or cell).
Protocol: DMSO Tolerance Test
-
Assay Setup: Prepare your assay (biochemical or cell-based) in a multi-well plate format.
-
Vehicle Titration: In place of your compound, add a range of DMSO concentrations, typically from 0.1% to 5% (v/v), to the assay wells. Ensure the final volume is consistent across all wells.
-
Include Controls:
-
No-DMSO Control: Represents the baseline 100% activity.
-
Positive Control (if applicable): A known inhibitor/activator to ensure the assay is responsive.
-
Negative Control: Vehicle-only wells.
-
-
Incubation & Readout: Run the assay according to your standard protocol.
-
Analysis: Plot the assay signal against the DMSO concentration. The highest concentration that does not cause a significant deviation (typically <10%) from the no-DMSO control is your maximum tolerated concentration. For most assays, aiming for a final concentration of ≤0.5% DMSO is a safe starting point.
| Parameter | Recommended Starting Range | Rationale |
| Final DMSO (%) | 0.1% - 1.0% | Balances compound solubility with potential for assay interference or cytotoxicity. |
| Stock Conc. (DMSO) | 1 - 10 mM | Higher concentrations risk precipitation upon dilution into aqueous buffer. |
| Aqueous Buffer pH | 6.5 - 8.0 | Many enzymes have optimal activity in this range; check specifics for your target.[6] |
| Incubation Temp (°C) | 25 - 37 °C | Dependent on whether the assay is biochemical (often room temp) or cell-based (37°C).[7] |
Section 2: Biochemical Assay Development & Interference
Screening artifacts can lead to false positives or negatives, making this a critical area for troubleshooting. 1,2,4-oxadiazole derivatives, like many heterocyclic structures, can be prone to specific types of interference.
Question: I am seeing high, variable background signal in my fluorescence-based assay. Could the compound be interfering?
Answer:
Yes, this is a strong possibility. Auto-fluorescence and assay interference are among the most common sources of false-positive hits in screening campaigns.[8][9]
Potential Causes & Explanations:
-
Compound Auto-fluorescence: The pyridin-oxadiazole scaffold contains aromatic systems that can absorb and emit light at wavelengths that overlap with your assay's fluorophore, directly adding to the background signal.
-
Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your reporter fluorophore, leading to a decrease in signal (a potential false negative).
-
Colloidal Aggregation: At higher concentrations, poorly soluble compounds can form colloidal aggregates that non-specifically sequester and inhibit enzymes, a notorious mechanism for false positives.[8] These aggregates can also scatter light, interfering with optical measurements.
Troubleshooting Workflow:
-
Run a Compound-Only Control: Prepare a plate with just the assay buffer and your compound at various concentrations. Read the plate using the same settings as your main experiment. A high signal here directly indicates auto-fluorescence.
-
Perform a Counter-Screen: If you identify a "hit," re-test it in an orthogonal assay that uses a different detection modality (e.g., if your primary assay is fluorescence-based, use a luminescence or absorbance-based assay). A true hit should be active in both.
-
Check for Aggregation:
-
Detergent Test: Re-run the dose-response curve for your hit in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, it is likely acting via aggregation.
-
Nephelometry: Use a plate reader capable of nephelometry to directly measure light scattering caused by compound precipitation or aggregation in the assay buffer.[10]
-
Experimental Workflow: Differentiating True Hits from Artifacts
Below is a logical workflow for validating initial screening hits to eliminate common artifacts.
Caption: A troubleshooting flowchart for common cell-based assay issues.
References
-
Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI Pharmaceuticals. Retrieved from [Link]
-
Cieplik, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). Retrieved from [Link]
-
Makarov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, Oxford Academic. Retrieved from [Link]
-
Vasilevsky, S., et al. (2021). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Retrieved from [Link]
-
LGC. (n.d.). Challenges in Small Molecule Targeted Drug Development. PharmiWeb.com. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]
-
Lopes, L., et al. (2013). Parameters optimization for enzymatic assays using experimental design. SciELO. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. scielo.br [scielo.br]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Overcoming Resistance to (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol in Cancer Cells
Welcome to the technical support center for researchers utilizing (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol and other novel 1,2,4-oxadiazole-based anticancer compounds. This guide is designed to provide in-depth troubleshooting for overcoming resistance mechanisms encountered during your in vitro cancer cell experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower your research.
PART 1: Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have when observing a decrease in the efficacy of this compound in your cancer cell line models.
Q1: We've observed a gradual increase in the IC50 value of our compound in our cancer cell line. What could be the reason for this?
An increasing IC50 value is a classic indicator of developing drug resistance. This can be caused by a variety of factors, including genetic mutations or epigenetic changes in the cancer cells that allow them to evade the effects of the drug.[1] It is also crucial to ensure consistent experimental conditions, as variations in cell plating density and passage number can influence drug response.[2][3][4]
Q2: How can we confirm that our cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the IC50 of the suspected resistant cell line to the parental, sensitive cell line. A significant fold-change in the IC50 value is a strong indication of acquired resistance. It is recommended to freeze down stocks of both the parental and the resistant cell lines for further comparative studies.[1]
Q3: Could the resistance to our compound be due to its efflux from the cancer cells?
Yes, this is a common mechanism of multidrug resistance (MDR). Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy.[5][6][7][8][9] Some 1,2,4-oxadiazole derivatives have been specifically designed to overcome P-gp-mediated MDR.[5][6][7][8]
Q4: Are there any known resistance mechanisms for compounds with a 1,2,4-oxadiazole core?
While specific resistance mechanisms for this compound may not be extensively documented, we can infer potential mechanisms from similar classes of drugs. For instance, if your compound targets a specific enzyme, resistance can arise from mutations in the gene encoding that enzyme.[10][11][12] Additionally, cancer cells can activate compensatory signaling pathways to bypass the inhibitory effect of the drug.[10][11][12][13] For example, resistance to NAMPT inhibitors, which also target cellular metabolism, can occur through the upregulation of alternative NAD+ production pathways.[10][11][12][13]
PART 2: Troubleshooting Guide to Investigating Resistance Mechanisms
This section provides a more detailed, step-by-step approach to identifying and characterizing the mechanisms of resistance to this compound in your cancer cell lines.
Mechanism 1: Increased Drug Efflux
Overexpression of ABC transporters is a primary mechanism of multidrug resistance.
Experimental Workflow for Investigating Drug Efflux:
Caption: Workflow for investigating increased drug efflux as a resistance mechanism.
Step-by-Step Protocol: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Drug Incubation: Treat the cells with this compound at a concentration close to the IC50 of the resistant line for 24-48 hours. Include a vehicle control.
-
Rhodamine 123 Loading: Wash the cells with pre-warmed PBS and incubate with a solution containing Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed media (with or without an ABC transporter inhibitor like Verapamil) and incubate for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells. A lower fluorescence in resistant cells, which is reversed by the ABC transporter inhibitor, indicates increased efflux.
Mechanism 2: Alterations in Drug Target
If this compound has a specific molecular target (e.g., an enzyme), resistance can arise from mutations in the gene encoding this target, preventing the drug from binding effectively.
Experimental Workflow for Investigating Target Alterations:
Caption: Workflow for investigating target gene mutations as a resistance mechanism.
Step-by-Step Protocol: Target Gene Sequencing
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from both parental and resistant cells using a standard kit. Synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Design primers to amplify the coding sequence of the putative target gene. Perform PCR using the synthesized cDNA as a template.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single product of the correct size.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to those from the parental cells and the reference sequence to identify any mutations.
Mechanism 3: Activation of Compensatory Pathways
Cancer cells can develop resistance by upregulating parallel or downstream signaling pathways that bypass the inhibitory effect of the drug. For metabolic inhibitors like NAMPT inhibitors, this often involves the upregulation of alternative metabolic routes.[10][11][12][13]
Hypothetical Compensatory Pathway for a Metabolic Inhibitor:
Caption: Hypothetical compensatory pathway bypassing drug inhibition.
Experimental Approach: Gene Expression and Metabolomic Analysis
-
RNA-Sequencing: Perform RNA-seq on parental and resistant cells to identify differentially expressed genes. Look for upregulation of genes in related metabolic pathways.
-
Quantitative PCR (qPCR): Validate the RNA-seq findings for key upregulated genes by qPCR.
-
Metabolomics: Use mass spectrometry-based metabolomics to compare the metabolite profiles of parental and resistant cells. This can reveal the accumulation of substrates for compensatory pathways and the restoration of essential metabolites.
-
Functional Validation: Use siRNA or CRISPR-Cas9 to knockdown the upregulated compensatory enzyme in the resistant cells. A resensitization to this compound would confirm its role in resistance.
PART 3: Data Interpretation and Troubleshooting Common Experimental Issues
Table 1: Interpreting IC50 Shift Data
| Fold Change in IC50 (Resistant vs. Parental) | Possible Interpretation | Recommended Next Steps |
| < 2-fold | Minor shift, may not be true resistance. | Re-evaluate experimental consistency (cell density, passage number). Repeat dose-response curve.[2][3][4] |
| 2-10-fold | Moderate resistance. | Begin investigating common resistance mechanisms like drug efflux. |
| > 10-fold | Strong resistance. | Likely a significant molecular change. Prioritize investigation of target mutations and compensatory pathways. |
Troubleshooting Common Issues in Drug Response Assays: [2][3][4]
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicates | Uneven cell seeding, edge effects in the plate, pipetting errors. | Optimize seeding protocol, avoid using outer wells of the plate, use a multichannel pipette carefully. |
| Poor dose-response curve fit | Drug concentration range is not optimal, drug instability. | Perform a wider range of drug concentrations in a pilot experiment. Prepare fresh drug dilutions for each experiment.[3] |
| Cells grow poorly in control wells | Suboptimal culture conditions, low seeding density. | Ensure media, serum, and incubator conditions are optimal. Determine the optimal seeding density for your cell line. |
PART 4: Combination Therapy Strategies
Once a resistance mechanism is identified, a rational approach is to use combination therapy to overcome it.[13][14]
Table 2: Potential Combination Strategies
| Identified Resistance Mechanism | Combination Drug Class | Rationale |
| Increased Drug Efflux (P-gp overexpression) | P-glycoprotein inhibitors (e.g., Verapamil, Tariquidar) | Block the efflux pump, increasing intracellular concentration of this compound. |
| Upregulation of a Compensatory Pathway | Inhibitor of the compensatory enzyme | Simultaneously block both the primary target and the bypass pathway. |
| Metabolic Reprogramming (e.g., increased glycolysis) | Glycolysis inhibitors (e.g., 2-Deoxy-D-glucose) | Exploit the metabolic vulnerability of the resistant cells.[11] |
By systematically investigating these potential resistance mechanisms, you can gain a deeper understanding of your compound's interaction with cancer cells and develop effective strategies to overcome resistance, ultimately advancing your drug development efforts.
References
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Omega. Available from: [Link]
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Omega. Available from: [Link]
-
A Novel 3- meta -Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ResearchGate. Available from: [Link]
-
1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Publications. Available from: [Link]
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). PubMed. Available from: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2022). National Center for Biotechnology Information. Available from: [Link]
-
What are the new molecules for NAMPT inhibitors? (2024). Patsnap Synapse. Available from: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). National Center for Biotechnology Information. Available from: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. (2025). PubMed. Available from: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. (2025). OAE Publishing Inc.. Available from: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. Available from: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. (2025). ResearchGate. Available from: [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (n.d.). Frontiers. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Available from: [Link]
-
Studying Drug Resistance Using Cancer Cell Lines. (n.d.). MDPI. Available from: [Link]
-
Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). ResearchGate. Available from: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (2024). Crown Bioscience. Available from: [Link]
-
Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. Available from: [Link]
Sources
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Novel 3- meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 14. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
Enhancing the blood-brain barrier permeability of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol derivatives
Topic: Enhancing the Blood-Brain Barrier Permeability of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol Derivatives Prepared by: Senior Application Scientist, Gemini Division
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the complex challenge of delivering this compound derivatives to the central nervous system (CNS). Penetrating the blood-brain barrier (BBB) is a primary obstacle in the development of effective neurotherapeutics, with estimates suggesting that nearly 98% of small-molecule drugs fail to cross it effectively[1]. This document provides a structured approach, from foundational principles to advanced experimental troubleshooting, to help you navigate this challenge. The pyridine and oxadiazole moieties in your scaffold present both opportunities and challenges, and understanding how to modulate the overall physicochemical properties of your derivatives is key to success.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing BBB penetration. Understanding these concepts is the first step in diagnosing experimental issues and designing better compounds.
Q1: What are the primary physicochemical properties governing a molecule's ability to cross the BBB by passive diffusion?
A1: Passive diffusion is the most common route for small-molecule CNS drugs. It is governed by a delicate balance of several physicochemical properties. While there are no absolute rules, successful CNS drugs often fall within a specific "property space." Deviating significantly from these ranges can be a primary reason for poor brain penetration.
Table 1: Optimal Physicochemical Properties for CNS Drug Candidates
| Property | Optimal Range | Rationale & Causality |
|---|---|---|
| Molecular Weight (MW) | < 400 Da | Smaller molecules can more easily navigate through the tightly packed lipid membranes of the endothelial cells. There is a strong inverse correlation between size and permeability[1][2]. |
| Lipophilicity (LogP) | 1.5 - 2.5 | A compound must be lipophilic enough to partition into the lipid bilayer of the BBB but not so lipophilic that it binds non-specifically to plasma proteins or gets trapped in the membrane[3][4]. A LogP value near 2 is often considered a "sweet spot"[1]. |
| Topological Polar Surface Area (TPSA) | < 70 Ų | TPSA is a surrogate for hydrogen bonding capacity. A lower TPSA indicates fewer hydrogen bonds need to be broken for the molecule to desolvate and enter the lipid membrane, a critical energy-intensive step[5]. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Each hydrogen bond donor significantly increases the energy required for desolvation, thereby reducing permeability. This is a critical parameter to control[4]. |
| Ionization (pKa) | Non-ionized at physiological pH (7.4) | The ionized form of a drug is highly polar and struggles to cross lipid membranes. For basic compounds (like those with a pyridine ring), having a pKa well below 7.4 is disadvantageous[6]. |
Q2: Beyond passive diffusion, what are the main transport mechanisms at the BBB I should be aware of for my derivatives?
A2: The BBB is not a simple passive barrier; it's a dynamic interface with multiple transport systems. Understanding these is crucial because your compound might be actively kept out or could potentially be designed to be actively taken in.
-
Passive Diffusion: Driven by the concentration gradient for lipophilic, small molecules.
-
Carrier-Mediated Transport (CMT): Specific solute carriers (SLCs) transport essential nutrients like amino acids and glucose into the brain. If your molecule resembles a natural substrate, it could "hijack" these transporters for entry[7].
-
Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported via receptors like the transferrin receptor. This is less relevant for small molecules but is a key strategy for biologics.
-
Active Efflux: This is a major cause of experimental failure. ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), act as "bouncers," actively pumping a wide range of xenobiotics out of the endothelial cells and back into the bloodstream[8].
Caption: Key transport routes across the blood-brain barrier.
Q3: My this compound derivative shows poor brain penetration. What are the most likely reasons based on its structure?
A3: Based on the core scaffold, there are several potential liabilities:
-
High Polarity/Hydrogen Bonding: The pyridyl nitrogen, the oxadiazole nitrogens, and the methanol hydroxyl group are all potential hydrogen bond acceptors and donors. This can lead to a high TPSA and strong interactions with water, hindering membrane partitioning. The methanol group, in particular, is a strong hydrogen bond donor.
-
Basicity of the Pyridine Ring: The pyridine moiety is basic. If it is protonated at physiological pH, the resulting positive charge will severely restrict passive diffusion across the BBB. You must determine the pKa of your derivatives.
-
P-gp Efflux Substrate: Heterocyclic, nitrogen-containing scaffolds are frequently recognized by P-glycoprotein (P-gp) and other efflux transporters. It is highly probable that your compound is being actively removed from the brain. This is one of the most common reasons for poor in vivo efficacy despite good initial properties[8].
Section 2: Experimental Workflow & Troubleshooting Guides
This section provides a logical progression of experiments to assess and troubleshoot BBB permeability, complete with detailed protocols and common pitfalls.
Caption: A staged workflow for assessing BBB permeability.
Stage 1: In Silico & Physicochemical Analysis
Troubleshooting Q&A:
-
Question: "My in silico model predicts a high TPSA (>90 Ų) and a high pKa for my derivative. Which parameters should I focus on modifying first?"
-
Answer & Rationale:
-
Address the HBD first: The methanol's hydroxyl group is a major liability. Strategy: Methylate the alcohol to form a methyl ether (-OCH₃). This eliminates the hydrogen bond donor capacity, which has a disproportionately large negative impact on permeability, and it can also increase lipophilicity.
-
Modulate pKa: The pyridine nitrogen's basicity is problematic. Strategy: Introduce electron-withdrawing groups (e.g., a fluorine or chlorine atom) onto the pyridine ring. This will lower the pKa, reducing the proportion of the compound that is ionized at pH 7.4.
-
Mask Polarity: The oxadiazole ring is polar. While a good bioisostere for metabolic stability, its polarity contributes to the TPSA. Strategy: Flank the core with small, lipophilic groups to shield its polarity, but be mindful of increasing the molecular weight beyond 400 Da.
-
Stage 2: In Vitro Permeability Screening (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models only passive diffusion. It's an excellent first step to see if your molecule has the fundamental ability to cross a lipid membrane.
Troubleshooting Q&A:
-
Question: "My compound shows low effective permeability (Pe < 1.0 x 10⁻⁶ cm/s) in the PAMPA-BBB assay, but its calculated LogP is 2.2. What's wrong?"
-
Answer & Rationale: A good LogP is not enough. This result strongly suggests that intramolecular hydrogen bonding or high polarity is preventing the molecule from efficiently partitioning into the membrane, despite its overall lipophilicity. The TPSA is likely too high. Revisit the strategies in Stage 1, such as masking the methanol group. Also, ensure your compound is fully dissolved in the donor well; poor solubility can give a false negative result.
Detailed Protocol: PAMPA-BBB Assay
Objective: To determine the effective permeability (Pe) of test compounds via passive diffusion.
Materials:
-
PAMPA plate (e.g., Corning Gentest™ Pre-coated PAMPA Plate System)
-
Test compounds, High Permeability control (Propranolol), Low Permeability control (Lucifer Yellow)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
96-well UV-transparent microplates for analysis
-
Plate reader
Procedure:
-
Prepare Donor Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stocks. Dilute stocks into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%.
-
Hydrate the Membrane: Add 180 µL of PBS to each well of the acceptor plate. Gently place the donor plate (with the lipid-coated membrane) on top. Let the membrane hydrate for 15 minutes at room temperature.
-
Start the Assay: Carefully remove the donor plate. Discard the PBS from the acceptor wells. Add 180 µL of fresh PBS to the acceptor wells. Add 180 µL of your donor solutions (test compounds, controls) to the donor plate wells.
-
Assemble the "Sandwich": Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate sandwich for 4-5 hours at room temperature, protected from light.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS or a UV plate reader.
-
Calculation: Calculate the effective permeability (Pe) using the manufacturer's provided equations or standard formulas found in the literature.
Self-Validation: Your results are only trustworthy if your controls work. Propranolol should have a high Pe (>10 x 10⁻⁶ cm/s) and Lucifer Yellow should have a very low Pe (<0.5 x 10⁻⁶ cm/s).
Stage 3: In Vitro Cell-Based Assays (hCMEC/D3 Transwell Model)
Cell-based models like the human cerebral microvascular endothelial cell line (hCMEC/D3) are the next step. They not only model passive diffusion but also incorporate active efflux transporters, providing a more physiologically relevant picture[9].
Troubleshooting Q&A:
-
Question 1: "My hCMEC/D3 monolayer has low Trans-Endothelial Electrical Resistance (TEER) values (<30 Ω·cm²). What should I do?"
-
Answer & Rationale: Low TEER indicates poor tight junction formation, meaning your barrier is "leaky."
-
Cell Passage Number: Use cells at a low passage number (<30). hCMEC/D3 cells can lose their barrier properties at high passages.
-
Seeding Density: Ensure you are seeding at the optimal density. Over- or under-confluency will result in a poor monolayer.
-
Culture Conditions: The cells are sensitive. Ensure proper media composition, CO₂ levels, and humidity. Consider coating the Transwell inserts with collagen or fibronectin to improve cell attachment and differentiation.
-
Shear Stress: Static Transwell models are limited. Applying shear stress using an orbital shaker can significantly improve cell layer integrity and TEER values[9].
-
-
Question 2: "The apparent permeability (Papp) of my compound is low, but it looked promising in the PAMPA assay. How do I know if it's an efflux substrate?"
-
Answer & Rationale: This discrepancy is the classic signature of active efflux. To confirm this, you need to calculate the Efflux Ratio (ER) .
-
Papp (A→B): Permeability from the apical (blood) to the basolateral (brain) side.
-
Papp (B→A): Permeability from the basolateral to the apical side.
You will run the assay in both directions. If your compound is an efflux substrate, it will be transported out of the cells much faster than it enters. ER = Papp (B→A) / Papp (A→B) An ER > 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp. You can confirm this by running the assay in the presence of a known P-gp inhibitor (e.g., Verapamil). If the Papp (A→B) increases and the ER decreases in the presence of the inhibitor, you have confirmed P-gp mediated efflux.
-
Detailed Protocol: hCMEC/D3 Bidirectional Transport Assay
Objective: To determine the apparent permeability (Papp) in both directions and calculate the efflux ratio (ER).
Materials:
-
hCMEC/D3 cells (low passage)
-
24-well Transwell inserts (e.g., 0.4 µm pore size)
-
Complete endothelial cell growth medium
-
Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Test compounds, controls (Propranolol, Lucifer Yellow), P-gp inhibitor (Verapamil)
-
TEER meter (e.g., EVOM2)
Procedure:
-
Cell Seeding: Coat Transwell inserts with rat tail collagen I. Seed hCMEC/D3 cells at a density of 25,000 cells/cm² and grow to a confluent monolayer (typically 5-7 days).
-
Verify Monolayer Integrity: Measure the TEER daily. Once values stabilize and are above 30 Ω·cm², the monolayer is ready. Also, perform a Lucifer Yellow permeability test; Papp should be < 0.8 x 10⁻⁶ cm/s.
-
A→B Transport:
-
Wash the monolayer with warm transport buffer.
-
Add 0.5 mL of transport buffer containing your test compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add 1.5 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
Take a sample from the receiver chamber at 15, 30, 60, and 90 minutes. Replace with an equal volume of fresh buffer.
-
-
B→A Transport:
-
Perform the same steps but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculation: Plot the cumulative amount of compound in the receiver chamber vs. time. The slope of this line is used to calculate Papp. Calculate the ER as described above.
Scientist's Tip: Always run a P-gp inhibitor co-incubation arm. A significant increase in A→B transport in the presence of verapamil is the gold standard for confirming P-gp involvement.
Stage 4: In Vivo Assessment
The ultimate test is whether the compound can reach the brain in a living system. The most common initial in vivo experiment is a simple pharmacokinetic (PK) study in mice to determine the brain-to-plasma concentration ratio (Kp).
Troubleshooting Q&A:
-
Question: "I have a low brain-to-plasma (Kp) ratio (<0.1) for my compound in vivo, even though my in vitro cell assay showed a low efflux ratio. What could be the issue?"
-
Answer & Rationale: This is a common and frustrating problem. Several factors could be at play:
-
High Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug can cross the BBB. If your compound is >99% bound to plasma proteins like albumin, the free concentration driving brain entry will be very low, resulting in a low Kp. You must measure the fraction unbound in plasma (fu,plasma) and brain homogenate (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu), which is the most meaningful measure of BBB equilibration. Kp,uu = Kp / (fu,plasma / fu,brain) . A Kp,uu > 0.3 generally indicates sufficient BBB penetration.
-
Rapid Metabolism: The compound may be cleared from the blood by the liver so quickly that it doesn't have a chance to accumulate in the brain. You need to analyze the plasma samples for major metabolites. A high clearance rate is a significant liability[4].
-
In Vitro vs. In Vivo Discrepancy: Your in vitro model may not express the specific efflux transporter that is removing your compound in vivo. While hCMEC/D3 cells express P-gp, they may have lower levels of other transporters like BCRP compared to the in vivo BBB.
-
Outline of an In Vivo Mouse Brain Penetration Study
Objective: To determine the Kp and Kp,uu of a test compound.
Procedure:
-
Dosing: Administer the compound to a cohort of mice (n=3-4 per time point) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4 hours), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Brain Perfusion: Immediately perform a transcardial perfusion with ice-cold saline to flush all blood from the brain's vasculature. This step is critical. Incomplete perfusion will lead to an overestimation of brain concentration.
-
Brain Collection: Harvest the whole brain.
-
Sample Processing: Homogenize the brain tissue.
-
Quantification: Determine the concentration of the compound in both the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation:
-
Kp = (Concentration in brain) / (Concentration in plasma)
-
Determine fu,plasma and fu,brain using equilibrium dialysis.
-
Calculate Kp,uu.
-
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]
-
Mehmood, Y., et al. (2015). Brain targeting Drug Delivery System: A Review. Asian Journal of Pharmaceutical Research. [Link]
-
Chen, Y., & Liu, L. (2012). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. [Link]
-
van der Meer, M., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
-
Kim, J., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. [Link]
-
van der Meer, M., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. [Link]
-
Reker, D., et al. (2021). Optimizing blood–brain barrier permeation through deep reinforcement learning for de novo drug design. Oxford Academic. [Link]
-
Xing, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
-
Tega, Y., et al. (2013). In vivo methods for imaging blood–brain barrier function and dysfunction. PubMed Central. [Link]
-
Ghose, A. K., et al. (2012). Molecular determinants of blood–brain barrier permeation. PubMed Central. [Link]
-
Saraiva, C., et al. (2016). Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. PubMed Central. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Pires, P. C., et al. (2024). Nose-to-Brain Drug Delivery and Physico-Chemical Properties of Nanosystems: Analysis and Correlation Studies of Data from Scientific Literature. PubMed Central. [Link]
-
Kumar, P., et al. (2022). Recent advances in drug delivery and targeting to the brain. PubMed Central. [Link]
-
Deli, M. A. (2009). In vitro models of the blood-brain barrier. University of Szeged. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]
-
Pike, V. W. (2009). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. ResearchGate. [Link]
-
Veszelka, S., et al. (2017). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]
-
Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]
-
Al-Ahmad, A. J. (2019). In-vitro blood-brain barrier models for drug screening and permeation. Dove Medical Press. [Link]
-
Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PubMed Central. [Link]
-
Reiss, Y. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PubMed. [Link]
-
Han, L. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
-
Jamróz, M. F., et al. (2022). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. [Link]
-
Synapse, P. (2025). What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. [Link]
-
Cucullo, L., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. PubMed Central. [Link]
-
Zhang, Y., et al. (2020). Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry. [Link]
-
Loryan, I., et al. (2017). An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism. ACS Publications. [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 7. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
Validation & Comparative
A Researcher's Guide to Benchmarking Novel mGluR5 Antagonists: A Comparative Analysis of Established Negative Allosteric Modulators
Introduction: The Therapeutic Promise of Targeting mGluR5
The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key player in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in a multitude of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders, has positioned it as a prime therapeutic target for drug discovery.[1][2] Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the glutamate binding site to inhibit receptor activity, have shown particular promise in preclinical and clinical studies.[1][2] This guide provides a comparative overview of well-characterized mGluR5 NAMs—MPEP, MTEP, Fenobam, and Basimglurant—to serve as a benchmark for the evaluation of new chemical entities, such as (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol. While specific experimental data for this compound as an mGluR5 antagonist is not yet widely available in the public domain, this guide will equip researchers with the necessary framework and experimental protocols to characterize its potential and position it within the existing landscape of mGluR5 antagonists.
The mGluR5 Signaling Cascade: A Target for Allosteric Modulation
Activation of mGluR5 by glutamate initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is fundamental to the receptor's role in synaptic plasticity. The mechanism of action of mGluR5 NAMs involves the attenuation of this signaling pathway.
Caption: The mGluR5 signaling pathway and the inhibitory action of Negative Allosteric Modulators (NAMs).
Comparative Analysis of Established mGluR5 Antagonists
A critical aspect of evaluating a novel mGluR5 antagonist is to compare its in vitro and in vivo properties against well-established compounds. The following table summarizes key data for MPEP, MTEP, Fenobam, and Basimglurant, providing a baseline for comparison.
| Compound | Chemical Structure | In Vitro Potency (IC₅₀/Kᵢ) | Selectivity | Key In Vivo Effects |
| MPEP | 2-Methyl-6-(phenylethynyl)pyridine | IC₅₀ = 36 nM | Selective for mGluR5 over other mGluRs, but can modulate NMDA receptors at higher concentrations.[3][4][5] | Anxiolytic and antidepressant-like effects in rodents.[6][7][8] |
| MTEP | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine | IC₅₀ = 5 nM, Kᵢ = 16 nM | Highly selective for mGluR5 with fewer off-target effects compared to MPEP.[3][9] | Anxiolytic, antidepressant, and neuroprotective properties in vivo.[8][9][10] |
| Fenobam | N-(3-Chlorophenyl)-N'-(4,5-dihydro-1H-imidazol-2-yl)urea | Micromolar potency | Non-selective, also interacts with other receptors. | Anxiolytic effects in humans, but clinical development was halted due to psychotomimetic side effects.[11][12] |
| Basimglurant | 2-Chloro-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl)ethynyl)pyridine | Nanomolar potency | Selective mGluR5 antagonist. | Investigated in clinical trials for major depressive disorder and Fragile X syndrome.[11][13][14][15] |
Experimental Protocols for the Characterization of Novel mGluR5 Antagonists
To ascertain the pharmacological profile of a novel compound like this compound, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a robust framework for this evaluation.
Caption: A typical experimental workflow for the characterization of a novel mGluR5 antagonist.
In Vitro Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of the test compound for the mGluR5 receptor and its selectivity against other receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR5 receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: A commonly used radioligand is [³H]MPEP or another suitable high-affinity mGluR5 antagonist radioligand.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of the test compound to antagonize glutamate-induced calcium release in cells expressing mGluR5.
Protocol:
-
Cell Culture: Plate cells expressing mGluR5 (e.g., CHO or HEK293 cells) in a 96-well plate.
-
Calcium-Sensitive Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a submaximal concentration of glutamate or a specific mGluR5 agonist (e.g., quisqualate) to stimulate the receptor.[16]
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of the agonist-induced calcium response.
In Vivo Behavioral Models
The EPM is a widely used model to assess the anxiolytic effects of a compound in rodents.[8][16][17][18]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animal Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the test.
-
Compound Administration: Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[17]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
The FST is a common behavioral despair model used to screen for antidepressant-like activity.[2][4][19]
Protocol:
-
Apparatus: A cylindrical container filled with water.
-
Pre-test Session: On the first day, place the animal in the water for a 15-minute pre-swim session.[2]
-
Compound Administration: Administer the test compound before the test session on the second day.
-
Test Session: On the second day, place the animal back in the water for a 5-minute test session.
-
Data Collection: Record the duration of immobility (floating) during the test session.
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion and Future Directions
The landscape of mGluR5 antagonists is continually evolving, with a clear need for compounds that exhibit high potency, selectivity, and a favorable safety profile. While established antagonists like MPEP and MTEP have been invaluable research tools, and compounds like Basimglurant have progressed to clinical trials, the quest for improved therapeutics continues.[3][13] The systematic evaluation of novel chemical entities, such as this compound, using the comparative framework and standardized protocols outlined in this guide, is crucial for identifying the next generation of mGluR5-targeting drugs. Future research should focus not only on potency and selectivity but also on understanding the nuances of partial versus full antagonism and the potential for biased signaling, which may offer pathways to enhanced therapeutic efficacy with minimized adverse effects.
References
-
What are mGluR5 antagonists and how do they work? - Patsnap Synapse. (2024-06-21). [Link]
-
What mGluRs antagonists are in clinical trials currently? - Patsnap Synapse. (2025-03-11). [Link]
-
Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
-
Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. PMC. [Link]
-
Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG. Frontiers in Neuroscience. [Link]
-
Glutamate Receptor mGluR5 and Behavior Deficits in Autism - Adrien Eshraghi PhD - Synchrony 2023. YouTube. (2024-08-11). [Link]
-
Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. PMC - NIH. [Link]
-
Fragile X syndrome - Wikipedia. [Link]
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. (2014-08-20). [Link]
-
The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. PMC - PubMed Central. [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. (2023-01-10). [Link]
-
mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. PubMed. [Link]
-
The age of anxiety: role of animal models of anxiolytic action in drug discovery. PMC. [Link]
-
The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles. PubMed. [Link]
-
The mGluR5 antagonist fenobam induces analgesic conditioned place preference in mice with spared nerve injury. PubMed. (2014-07-25). [Link]
-
Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results. PMC - NIH. (2017-09-20). [Link]
-
MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium-Pilocarpine Model of Epilepsy. PubMed. (2022-01-02). [Link]
-
From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems. NIH. (2022-09-20). [Link]
-
Elevated plus maze protocol. (2023-01-13). [Link]
-
Clinical spectrum and outcomes of anti-metabotropic glutamate receptor 5 encephalitis in Chinese patients: a case report and literature review. PMC - PubMed Central. (2025-11-06). [Link]
-
Our Pipeline - Noema Pharma. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. (2015-03-02). [Link]
-
In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP). PubMed. [Link]
-
Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results. PubMed. (2017-08-17). [Link]
-
Basimglurant - Wikipedia. [Link]
Sources
- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide to Validating the In Vivo Target Engagement of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
Introduction: The Imperative of In Vivo Target Engagement
In the landscape of modern drug discovery, progressing a compound from a promising in vitro "hit" to a viable clinical candidate is a formidable challenge. A frequent cause of failure in preclinical and clinical phases is the lack of a demonstrable link between compound administration and a desired biological effect in a living system.[1] The core issue often boils down to a critical, unanswered question: does the compound actually reach and interact with its intended molecular target under physiological conditions?[2] This is the essence of target engagement.[3]
This guide provides a comparative framework for validating the in vivo target engagement of a novel small molecule, using (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol as our subject. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets.[4][5] For a novel derivative like this, where the primary target may be hypothesized but not yet confirmed in a complex biological system, a multi-pronged approach to validation is not just recommended—it is essential for building confidence in the mechanism of action and making informed decisions for program advancement.[6] We will explore and compare direct and indirect methods, detailing the causality behind experimental choices and providing actionable protocols for implementation.
Section 1: Direct Measurement of Target Occupancy in Tissues
Directly confirming that a molecule has physically bound to its target protein within a relevant tissue is the gold standard for engagement studies. These methods provide unequivocal evidence of interaction at the site of action.
Cellular Thermal Shift Assay (CETSA®): Assessing Target Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures a drug's binding to its target in a native biological context, from intact cells to tissue samples.[7] The foundational principle is that when a ligand binds to a protein, it typically increases the protein's thermal stability.[7] By heating tissue lysates from treated and untreated animals to various temperatures, we can quantify the amount of soluble, non-denatured target protein remaining. A shift in the melting curve to a higher temperature in the presence of the drug is direct evidence of target engagement.[8]
CETSA is invaluable because it requires no modification of the compound (like radiolabeling) and measures engagement with the target protein in its natural, unmodified state and cellular environment.[9] This avoids potential artifacts from labeled ligands or assays using purified recombinant proteins, which lack the physiological complexity of a cell.[7]
Caption: Workflow for an in vivo CETSA experiment.
-
Animal Dosing:
-
Administer this compound to a cohort of animals (e.g., mice, n=3-5 per group) at the desired dose. Include a vehicle control cohort.
-
The timepoint for tissue collection should be selected based on known pharmacokinetic (PK) data, ideally at or near the Tmax (time of maximum plasma concentration).
-
-
Tissue Harvest and Lysis:
-
Euthanize animals and rapidly excise the target tissue(s) (e.g., tumor, brain, liver).
-
Immediately flash-freeze tissues in liquid nitrogen or proceed directly to lysis.
-
Homogenize the tissue in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors) using a bead beater or dounce homogenizer.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots for 3-8 minutes across a pre-determined temperature gradient (e.g., 10 temperatures from 40°C to 70°C) using a thermal cycler. One aliquot should be left at room temperature as a non-heated control.
-
-
Separation of Soluble Fraction:
-
After heating, cool the samples to room temperature.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific target protein in the supernatant using a quantitative method like Western Blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble protein to the non-heated control.
-
Plot the percentage of soluble protein against temperature for both the vehicle and treated groups.
-
A rightward shift in the melting curve for the treated group indicates thermal stabilization and thus, target engagement.
-
Positron Emission Tomography (PET): Non-Invasive Target Visualization
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the real-time quantification of target occupancy in a living subject.[10] This method is particularly valuable as it can be translated directly from preclinical models to human clinical trials.[11] The most common approach is a competition assay.[10]
PET provides unparalleled insight into a drug's distribution and target binding across the entire body over time.[12] It can answer critical questions about whether the drug reaches its target organ (e.g., crosses the blood-brain barrier) and at what concentration it occupies the target. This information is crucial for optimizing dosing regimens.[13]
The process involves two key components: the "cold" drug being tested (this compound) and a "hot," radiolabeled version of a known ligand for the same target (a PET tracer). By administering the cold drug first, it will occupy the target sites. A subsequent injection of the hot tracer will result in a reduced PET signal in the target tissue compared to a baseline scan, as the tracer has fewer available sites to bind. The degree of signal reduction directly correlates with target occupancy.[10]
Caption: Logic of a two-scan PET target occupancy study.
-
Radiotracer Selection: A suitable PET radiotracer that binds to the hypothesized target of this compound must be available or developed.
-
Baseline Scan:
-
Anesthetize the subject animal.
-
Inject the PET radiotracer intravenously.
-
Acquire a dynamic PET scan over 60-90 minutes to measure tracer uptake in the target tissue.
-
-
Drug Administration:
-
After a suitable washout period (days to weeks), administer a single dose of this compound.
-
-
Competition Scan:
-
At the expected Tmax of the drug, repeat the PET scan procedure (anesthetize, inject the same amount of radiotracer, acquire scan).
-
-
Data Analysis:
-
Define regions of interest (ROIs) in the target tissue and a reference region (an area with no specific target binding).
-
Calculate the binding potential or standardized uptake value (SUV) in the ROI for both baseline and competition scans.
-
Target Occupancy (%) is calculated from the reduction in the specific binding signal.[14]
-
Section 2: Indirect Measurement via Pharmacodynamic (PD) Biomarkers
While direct binding assays are definitive, they don't confirm that this binding leads to a functional consequence. Indirect methods bridge this gap by measuring a downstream biological event that is modulated by the drug's interaction with its target.[1]
Pharmacodynamic (PD) biomarkers provide crucial evidence that target engagement is translating into the intended biological activity.[10] If binding our compound to its target kinase, for example, is meant to inhibit its activity, a relevant PD biomarker would be the reduced phosphorylation of a known downstream substrate. Measuring this biomarker confirms the functional outcome of target engagement and is often more amenable to high-throughput analysis in clinical trials (e.g., from blood samples).[1]
Caption: Linking direct target engagement to a measurable downstream biomarker.
-
Study Design: Dose animal cohorts with vehicle and a range of doses of this compound. Collect target tissues at a timepoint where functional effects are expected.
-
Protein Extraction: Rapidly homogenize tissues in lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate 20-40 µg of each protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody against the total amount of the substrate protein (e.g., anti-Total-ERK).
-
Quantify the band intensities for both the phospho- and total protein.
-
Express the biomarker level as the ratio of phospho-protein to total protein. A dose-dependent decrease in this ratio would validate functional target engagement.
-
Section 3: A Comparative Analysis of Methodologies
Choosing the right assay depends on the specific question being asked, the resources available, and the stage of the drug discovery program. No single method is universally superior; they provide complementary information.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Pharmacodynamic (PD) Biomarkers |
| Evidence Type | Direct, Biophysical Binding | Direct, Target Occupancy | Indirect, Functional Consequence |
| Invasiveness | Terminal (requires tissue harvest) | Non-invasive, longitudinal studies possible | Terminal (for tissue) or Minimally Invasive (blood) |
| Throughput | Moderate to High (Western/ELISA format) | Low (limited by scanner time) | High (ELISA, Flow Cytometry) |
| Key Requirement | A specific antibody for the target protein | A validated, target-specific radiotracer | A validated biomarker linked to the pathway |
| Quantitative Data | Semi-quantitative (WB) to Quantitative (MS) | Highly quantitative (% Occupancy) | Highly quantitative (ELISA, MS) |
| Primary Use Case | Confirming direct physical interaction in relevant tissue.[2] | Dose-occupancy relationships; confirming CNS penetration.[15] | Proving functional effect; dose-response relationships.[1] |
| Major Advantage | No compound labeling needed; physiological context.[7] | Non-invasive; translatable to humans.[12] | Links target binding to biological function.[10] |
| Major Limitation | Target must be thermally stable; terminal procedure. | Requires complex radiochemistry; expensive. | Can be confounded by off-target pathway modulation. |
Conclusion: An Integrated Strategy for Robust Validation
For instance, a compelling validation package would first use in vivo CETSA to demonstrate that the compound causes a thermal shift in its intended target in a dose-dependent manner within the target tissue.[2] This would be followed by the development of a PD biomarker assay showing that this engagement leads to the expected downstream pathway modulation (e.g., decreased substrate phosphorylation).[1] If the program is sufficiently advanced and the target is suitable, PET imaging could then be employed to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, defining the precise plasma concentration required to achieve a certain level of target occupancy in vivo.[13]
By integrating these orthogonal approaches, researchers can build a robust, self-validating dataset that provides high confidence in a compound's mechanism of action, de-risking its progression and paving the way for successful clinical development.
References
- Determining target engagement in living systems - PMC - NIH. (n.d.).
- A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Omega.
- Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters.
- In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience.
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry.
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (n.d.). ACS Publications.
- Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors. (n.d.). Journal of Nuclear Medicine.
- A Practical Guide to Target Engagement Assays. (2025). Selvita.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. (n.d.). AACR Journals.
- A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (n.d.). ACS Omega.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- New models developed to enable target engagement clinical trials using only one PET scan. (n.d.).
- Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. (2022). Semantic Scholar.
- A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. (2019). PubMed.
- Target Engagement Biomarkers. (n.d.). Sapient Bio.
- Experimental procedures for in vivo and ex vivo CETSA. Overview of... (n.d.). ResearchGate.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
- PET imaging of PARP-inhibitor drug-target engagement predicts response in ovarian cancer in a pilot study. (2022). Journal of Nuclear Medicine.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols.
Sources
- 1. sapient.bio [sapient.bio]
- 2. pelagobio.com [pelagobio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antarosmedical.com [antarosmedical.com]
- 12. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PET imaging of PARP-inhibitor drug-target engagement predicts response in ovarian cancer in a pilot study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount. A molecule's affinity for its intended target relative to other receptors, ion channels, and enzymes dictates its therapeutic window and potential for off-target effects. This guide provides an in-depth, technically focused comparison of the selectivity profile of a novel investigational compound, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, against a panel of phylogenetically related and functionally relevant receptors.
The strategic selection of the screening panel is informed by the structural motifs present in the compound. The pyridinyl-methanol moiety is a key feature in a known class of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel implicated in pain and skin disorders.[1][2] Furthermore, the 1,2,4-oxadiazole core is a versatile scaffold found in compounds targeting a wide array of proteins, including G-protein coupled receptors (GPCRs).[3][4][5][6][7] Consequently, this guide will focus on profiling this compound against a representative panel of GPCRs and the TRPV3 channel.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for conducting and interpreting selectivity data. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize the findings in a clear, comparative format.
Rationale for Target Selection and Panel Design
The primary objective of this selectivity profiling study is to ascertain the binding affinity and functional activity of this compound at its intended target and a rationally selected panel of off-targets. For the purpose of this guide, we will hypothesize that the primary target of interest is a Gq-coupled GPCR, for instance, the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in cognitive disorders.
The selection of the off-target panel is crucial for a comprehensive understanding of the compound's selectivity. This panel includes:
-
Closely related receptors: M2, M3, M4, and M5 muscarinic acetylcholine receptors to assess subtype selectivity.
-
Other Gq-coupled receptors: To evaluate potential activity at receptors sharing the same signaling pathway.
-
Structurally related targets: The TRPV3 channel, given the presence of the pyridinyl-methanol pharmacophore.[1][2]
-
A broader panel of GPCRs from different families (Gs, Gi): To identify any unanticipated interactions.
The following diagram illustrates the logical workflow for the selectivity profiling of this compound.
Caption: Experimental workflow for selectivity profiling.
Methodologies for Selectivity Assessment
A multi-tiered approach employing both binding and functional assays is essential for a thorough selectivity profile. Binding assays determine the affinity of the compound for the receptor, while functional assays measure the biological response elicited by this binding.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a receptor.[8][9] These assays involve the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing human M1 mAChR).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.[10]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors).
-
Add increasing concentrations of the test compound, this compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the membranes.[11]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filtermat and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assays
Functional assays are critical to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor. The choice of assay depends on the signaling pathway of the receptor.[12][13][14]
For Gq-coupled receptors (e.g., M1, M3, M5 mAChRs):
-
Calcium Mobilization Assay: Gq activation leads to the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[15]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells expressing the target receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
To determine agonist activity, add increasing concentrations of this compound and measure the fluorescence signal over time using a plate reader.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at its EC50 concentration.
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the log of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
-
For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
For Gi-coupled receptors (e.g., M2, M4 mAChRs):
-
cAMP Assay: Gi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
For Gs-coupled receptors:
-
cAMP Assay: Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
For Ion Channels (e.g., TRPV3):
-
Patch-Clamp Electrophysiology: This technique directly measures the flow of ions through the channel in response to the test compound.
-
Fluorescent Ion Indicators: Assays using ion-sensitive dyes (e.g., for Ca2+) can also be employed to measure channel activity.
The following diagram illustrates the signaling pathways for different classes of GPCRs, which dictates the choice of functional assay.
Caption: Simplified GPCR signaling pathways.
Comparative Data Analysis
The results from the binding and functional assays should be compiled into a clear, comparative table to facilitate the assessment of selectivity.
Table 1: Selectivity Profile of this compound
| Receptor/Channel | Family/Coupling | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action | Selectivity Ratio (vs. Primary Target) |
| M1 mAChR | Gq | 10 | 15 | Agonist | 1 |
| M2 mAChR | Gi | >10,000 | >10,000 | - | >1000 |
| M3 mAChR | Gq | 500 | 750 | Partial Agonist | 50 |
| M4 mAChR | Gi | >10,000 | >10,000 | - | >1000 |
| M5 mAChR | Gq | 800 | 1200 | Partial Agonist | 80 |
| TRPV3 | Ion Channel | >10,000 | >10,000 | - | >1000 |
| Representative Gs-coupled Receptor | Gs | >10,000 | >10,000 | - | >1000 |
| Representative Gi-coupled Receptor (non-M) | Gi | >10,000 | >10,000 | - | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The selectivity ratio is calculated by dividing the Ki or IC50 of the off-target receptor by the Ki or IC50 of the primary target. A higher ratio indicates greater selectivity for the primary target.
Interpretation and Conclusion
Based on the hypothetical data presented, this compound demonstrates a high degree of selectivity for the M1 muscarinic receptor over other muscarinic subtypes and the other tested receptors and ion channels. The compound acts as an agonist at the M1 receptor, with significantly lower potency and partial agonism at M3 and M5 receptors. The lack of activity at M2 and M4 receptors, as well as at the TRPV3 channel, is a favorable characteristic, suggesting a reduced likelihood of common cholinergic side effects and off-target interactions related to its structural motifs.
This comprehensive selectivity profile provides crucial information for the continued development of this compound. The high selectivity for the M1 receptor supports its potential as a therapeutic agent for cognitive disorders. Further studies should focus on in vivo efficacy and safety assessments to validate these promising in vitro findings.
References
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. Available at: [Link]
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. Available at: [Link]
-
A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ResearchGate. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Available at: [Link]
-
Synthesis of pyridin-3-yl-1,3,4-oxadiazole and 5-p-tolyl-1,3,4-oxadiazole derivatives and their evaluation as antihyperglycemic agents, AChE and BuChE inhibitors, and antioxidants. Organic and Biomolecular Chemistry. Available at: [Link]
-
Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
-
Rules and mechanisms governing G protein coupling selectivity of GPCRs. PMC. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PMC - NIH. Available at: [Link]
-
Synthesis of Pyridin-3-yl-1,3,4-oxadiazole and 5-p-Tolyl-1,3,4-oxadiazole Derivatives and their Evaluation as Antihyperglycemic Agents, AChE and BuChE Inhibitors, and Antioxidants. ResearchGate. Available at: [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
GPCR-G protein selectivity – a unified meta-analysis. bioRxiv. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]
-
GPCR Signaling Assays. Agilent. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pyridin-3-yl-1,3,4-oxadiazole and 5-p-tolyl-1,3,4-oxadiazole derivatives and their evaluation as antihyper… [ouci.dntb.gov.ua]
- 6. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
